Norverapamil
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQNCPKPOLASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67812-42-4 (mono-hydrochloride) | |
| Record name | Norverapamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80873799 | |
| Record name | Norverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67018-85-3 | |
| Record name | Norverapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67018-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norverapamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(3,4-dimethoxyphenethyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORVERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957Z3K3R56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Norverapamil on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norverapamil, the primary active metabolite of the well-known calcium channel blocker verapamil, plays a significant role in the therapeutic effects observed with verapamil administration. This technical guide provides a comprehensive overview of the mechanism of action of this compound on L-type calcium channels (LTCCs), with a focus on its binding characteristics, effects on channel gating, and stereoselectivity. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While quantitative data for this compound is less abundant than for its parent compound, this guide offers a thorough comparison based on current scientific literature.
Introduction to this compound and L-type Calcium Channels
This compound is an N-demethylated metabolite of verapamil, a phenylalkylamine L-type calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1] L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into cells, thereby playing a pivotal role in cardiovascular physiology, including cardiac contractility and vascular smooth muscle tone.[2] this compound's pharmacological activity is intrinsically linked to its interaction with these channels, contributing significantly to the overall therapeutic profile of verapamil.[1]
Molecular Mechanism of Action
Binding Site and Allosteric Modulation
This compound, like its parent compound verapamil, targets the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[3] Phenylalkylamines are known to bind to a specific receptor site within the pore of the channel.[3] This binding is allosteric, meaning it modulates the channel's function without directly occluding the pore in a simple plug-and-play manner. Instead, the binding of this compound stabilizes the channel in its non-conducting states.
State-Dependent Blockade
A critical feature of the interaction between phenylalkylamines and L-type calcium channels is its state-dependency. These drugs exhibit a higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting (closed) state.[3][4] This preferential binding to the inactivated state leads to a phenomenon known as "use-dependent" or "frequency-dependent" block.[3] At higher frequencies of channel opening (e.g., during tachycardia), more channels enter the inactivated state, providing more high-affinity binding sites for this compound. This results in a more pronounced channel blockade.[3] This mechanism is crucial for the antiarrhythmic effects of these drugs.
Effects on Channel Gating
The binding of this compound to the L-type calcium channel alters its gating kinetics. Specifically, it slows the recovery of the channel from the inactivated state back to the resting state.[3] By prolonging the time the channel spends in the non-conducting inactivated state, this compound effectively reduces the number of channels available to open upon subsequent depolarization, thereby decreasing the overall calcium influx.
Quantitative Data
While specific quantitative data for this compound is limited in the available literature, a comparative understanding can be gained by examining data for verapamil and qualitative statements about this compound's potency. One study notes that verapamil's R isomer and its metabolite this compound have "substantially less calcium channel blocking activity" than the S-enantiomer of verapamil.[2]
Table 1: Comparative Binding Affinity and Potency on L-type Calcium Channels
| Compound | Parameter | Value | Species/Tissue | Assay Type | Reference |
| Verapamil | IC50 | 143.0 nmol/L | Heart Cells (encoding IKr) | Electrophysiology | [5] |
| IC50 | 1.31 x 10⁻⁷ M | Rat Tail Artery | Contraction Assay | [1] | |
| Kd | 0.57 ± 0.19 µM | Rat Cardiac Sarcolemma | Radioligand Binding ([3H]verapamil) | ||
| This compound | Potency | Substantially less active than S-verapamil | - | - | [2] |
Table 2: Effects of Verapamil on L-type Calcium Channel Kinetics
| Compound | Parameter | Effect | Concentration | Experimental Model | Reference |
| Verapamil | Recovery from Inactivation | Slowed recovery (τ ≈ 5-7 s) | 0.3 - 10 µM | Rat Ventricular Myocytes | [4] |
| Development of Block | Concentration-dependent | 0.3 - 10 µM | Rat Ventricular Myocytes | [4] |
Stereoselectivity
Both verapamil and this compound are chiral molecules, and their enantiomers exhibit different pharmacological activities. The S-enantiomers of both verapamil and this compound are reported to have greater negative inotropic, chronotropic, and dromotropic activities compared to their respective R-enantiomers.[6] This stereoselectivity is a critical consideration in drug development and clinical pharmacology.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound on L-type Calcium Channels
The following diagram illustrates the signaling pathway of this compound leading to the blockade of L-type calcium channels.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is a cornerstone for studying the effects of ion channel modulators like this compound. The following diagram outlines a typical experimental workflow.
Experimental Workflow for Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for its receptor.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for investigating the effects of this compound on L-type calcium currents. Specific parameters may need to be optimized for different cell types.
-
Cell Preparation:
-
For primary cells (e.g., ventricular myocytes), enzymatic dissociation is performed.
-
For cell lines (e.g., HEK293) stably expressing the CaV1.2 channel, cells are cultured to an appropriate confluency and may be briefly treated with trypsin for dissociation.
-
-
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Tetrodotoxin (TTX) (e.g., 0.03 mM) is often included to block sodium channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
After establishing a giga-ohm seal and achieving the whole-cell configuration, the cell is held at a holding potential of -80 mV.
-
L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
A stable baseline recording is obtained before the application of this compound.
-
This compound is applied via a perfusion system at a range of concentrations to determine the dose-response relationship.
-
To study use-dependence, a train of depolarizing pulses at different frequencies (e.g., 0.1 Hz, 1 Hz, 3 Hz) is applied in the presence and absence of the drug.
-
To assess the effect on inactivation kinetics, the decay of the calcium current during a prolonged depolarizing step is analyzed.
-
To measure the recovery from inactivation, a two-pulse protocol is used where the interval between two depolarizing pulses is varied.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the phenylalkylamine binding site on L-type calcium channels.
-
Membrane Preparation:
-
Tissue (e.g., cardiac or skeletal muscle) is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at a low speed to remove debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in the binding buffer.
-
-
Binding Assay:
-
The reaction mixture contains the membrane preparation, a fixed concentration of a radiolabeled phenylalkylamine (e.g., [3H]verapamil or a derivative like --INVALID-LINK---desmethoxyverapamil), and a range of concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM verapamil).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to fit a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound, as an active metabolite of verapamil, contributes to the therapeutic effects of its parent drug through the blockade of L-type calcium channels. Its mechanism of action is characterized by state-dependent binding, leading to a use-dependent inhibition of calcium influx. While direct quantitative data on this compound's potency and kinetic effects are not as extensively documented as for verapamil, the available evidence indicates a qualitatively similar but less potent action. The stereoselectivity of this compound, with the S-enantiomer being more active, is a crucial aspect of its pharmacology. The detailed experimental protocols and visual aids provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and its potential therapeutic applications. Further research is warranted to precisely quantify the binding affinity and the effects on channel kinetics of this compound and its enantiomers to fully elucidate their contribution to the clinical profile of verapamil.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of verapamil and this compound enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Norverapamil from Verapamil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary chemical synthesis pathway for producing norverapamil, the major active N-demethylated metabolite of verapamil. The information compiled herein is intended to equip researchers and drug development professionals with the necessary knowledge to understand and potentially replicate this synthesis. This document outlines the reaction principles, provides detailed experimental protocols, presents available quantitative data, and includes mandatory visualizations of the synthesis pathway and experimental workflow.
Introduction
This compound is the principal metabolite of verapamil, a widely used calcium channel blocker for treating cardiovascular conditions.[1] The N-demethylation of verapamil to this compound is a critical transformation, both in vivo through enzymatic pathways and in vitro for research and development purposes.[1] this compound itself exhibits pharmacological activity, making its synthesis essential for pharmacological studies, impurity profiling, and as a reference standard in analytical methods.[2] This guide focuses on the chemical synthesis of this compound from its parent compound, verapamil.
Primary Synthesis Pathway: N-Demethylation via Chloroformate Ester
The most prominently documented method for the chemical synthesis of this compound from verapamil is through N-demethylation using a chloroformate ester, such as 1-chloroethyl chloroformate or 1-ethyl chloroformate.[3] This reaction is a variation of the von Braun N-demethylation, which proceeds through a two-step mechanism.
Reaction Principle:
-
Formation of a Carbamate Intermediate: The tertiary amine of verapamil reacts with the chloroformate ester (e.g., 1-chloroethyl chloroformate) in an aprotic solvent. This reaction forms an intermediate carbamate.
-
Hydrolysis of the Carbamate: The carbamate intermediate is subsequently cleaved, typically by heating in a protic solvent like methanol, to yield the secondary amine, this compound, along with byproducts.
The overall chemical transformation is depicted below:
Quantitative Data Summary
The following table summarizes the quantitative data extracted from the available literature for the synthesis of this compound from verapamil using the chloroformate method.[4]
| Parameter | Value | Reference |
| Reactants | Verapamil, 1-Ethyl Chloroformate | [4] |
| Molar Ratio (V:C) | 1 : 2.2 (approx.) | [4] |
| Solvent (Step 1) | 1,2-Dichloroethane | [4] |
| Temperature (Step 1) | 0-5 °C (initial), then 60 °C | [4] |
| Reaction Time (Step 1) | 20 minutes at 60 °C (TLC monitored) | [4] |
| Solvent (Step 2) | Methanol | [3] |
| Temperature (Step 2) | Reflux | [3] |
| Purification Method | Silica Gel Column Chromatography | [4] |
| Yield | 67.5% | [4] |
Detailed Experimental Protocols
This section provides a representative experimental protocol for the synthesis of this compound from verapamil based on the chloroformate method.
Materials and Equipment
-
Reactants: Verapamil, 1-Chloroethyl Chloroformate (or 1-Ethyl Chloroformate)
-
Solvents: 1,2-Dichloroethane (anhydrous), Methanol, Ethyl Acetate, Hexane, Deionized Water
-
Reagents: Triethylamine, Sodium Bicarbonate (saturated solution), Brine, Anhydrous Magnesium Sulfate
-
Equipment: Round-bottom flask, Magnetic stirrer, Reflux condenser, Ice bath, Heating mantle, Rotary evaporator, Glassware for extraction, Glass column for chromatography, TLC plates (silica gel)
Step-by-Step Procedure
Step 1: Formation of the Carbamate Intermediate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve verapamil (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add 1-chloroethyl chloroformate (1.2-1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 60-80 °C).[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the verapamil spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Hydrolysis to this compound
-
Remove the solvent (1,2-dichloroethane) from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add methanol.
-
Heat the methanolic solution to reflux and maintain for 1-3 hours to facilitate the cleavage of the carbamate intermediate. Monitor the formation of this compound by TLC.
Step 3: Work-up and Extraction
-
After the hydrolysis is complete, cool the solution and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
A suitable eluent system is a gradient of hexane and ethyl acetate, with the addition of a small amount of triethylamine (e.g., 0.5-1%) to prevent the tailing of the amine product on the acidic silica gel.
-
Collect the fractions containing the purified this compound (as indicated by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil or solid.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Alternative Synthesis Pathway
An alternative method for the synthesis of this compound has been reported, utilizing hydroxylamine hydrochloride and triethylamine in an ethanol-water mixture under microwave irradiation.[2] The synthesized this compound was purified by pH partitioning and characterized by spectroscopic techniques.[2] However, detailed experimental parameters and quantitative yields for this method are not as readily available in the surveyed literature.
Characterization of this compound
The successful synthesis of this compound should be confirmed by analytical characterization.
-
Chemical Formula: C₂₆H₃₆N₂O₄
-
Molar Mass: 440.58 g/mol
Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of the N-methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthesis of this compound from verapamil is most effectively and documentedly achieved through N-demethylation using a chloroformate ester. This method, detailed in this guide, provides a reliable pathway for obtaining this key metabolite for research and pharmaceutical development. The provided protocols and data, compiled from existing literature, offer a solid foundation for the practical execution of this synthesis. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity levels.
References
The Discovery and Historical Development of Norverapamil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norverapamil, the principal active N-demethylated metabolite of the L-type calcium channel blocker verapamil, has carved its own niche in pharmacological research. Initially identified as a byproduct of verapamil metabolism, subsequent investigations have revealed its significant contributions to the parent drug's therapeutic effects and its own distinct pharmacological profile. This in-depth technical guide elucidates the discovery, historical development, and key experimental findings related to this compound. It provides a comprehensive overview of its synthesis, mechanism of action, and interaction with crucial cellular transporters, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the development and clinical use of its parent compound, verapamil. Verapamil was first synthesized in the early 1960s and introduced as a coronary vasodilator.[1] It was later identified as a calcium channel blocker, a novel class of drugs at the time.[1] The understanding of verapamil's extensive first-pass metabolism in the liver led to the investigation of its metabolites.
This compound was subsequently identified as the major active metabolite of verapamil in humans.[2][3] Early studies focused on its contribution to the overall cardiovascular effects observed after oral administration of verapamil. It was discovered that following oral dosage, plasma concentrations of this compound could be comparable to or even exceed those of verapamil itself.[2] This finding spurred further research into the pharmacological activities of this compound, establishing it as more than just a simple metabolic byproduct.
Chemical Synthesis and Characterization
While initially isolated and identified from biological samples, chemical synthesis of this compound has been crucial for its detailed pharmacological investigation. A common synthetic route involves the N-demethylation of verapamil.
Experimental Protocol: Synthesis of this compound from Verapamil
A reported method for the synthesis of this compound involves the reaction of verapamil with 1-chloroethyl chloroformate in an aprotic solvent to form a quaternary ammonium salt, followed by the removal of the methyl group.[4]
Materials:
-
Verapamil
-
1-chloroethyl chloroformate
-
Aprotic solvent (e.g., 1,2-dichloroethane, 1,4-dioxane)
-
Methanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Quaternary Salt Formation:
-
Dissolve verapamil in an aprotic solvent (e.g., 1,2-dichloroethane).
-
Add 1-chloroethyl chloroformate to the solution in a molar ratio of approximately 1:1 to 1:4 (verapamil:1-chloroethyl chloroformate).
-
Heat the reaction mixture to a temperature between 10°C and 80°C and monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).
-
-
Demethylation:
-
Once the formation of the quaternary ammonium salt is complete, concentrate the reaction mixture under reduced pressure.
-
Add methanol to the residue.
-
Heat the methanolic solution at a temperature between 10°C and 80°C to effect demethylation.
-
-
Purification:
-
After the reaction is complete (as monitored by TLC), concentrate the solution.
-
Purify the resulting crude this compound using standard techniques such as column chromatography to obtain the final product.
-
Characterization: The synthesized this compound should be characterized using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.[5][6]
Pharmacological Profile
This compound shares many of the pharmacological properties of its parent compound, verapamil, primarily acting as a calcium channel blocker. However, there are quantitative differences in its potency and activity.
Mechanism of Action: L-type Calcium Channel Blockade
This compound exerts its cardiovascular effects by blocking L-type voltage-gated calcium channels.[7][8] This inhibition reduces the influx of calcium ions into cardiac muscle cells and vascular smooth muscle cells, leading to a decrease in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and vasodilation.[3]
The following diagram illustrates the signaling pathway of L-type calcium channel blockade by this compound.
Interaction with P-glycoprotein (P-gp)
This compound is a potent inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily that functions as an efflux pump for a wide range of xenobiotics.[1][9] This inhibition can have significant implications for drug-drug interactions, as co-administration of this compound can increase the intracellular concentration and bioavailability of other drugs that are P-gp substrates.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Half-life (t½) | ~6-9 hours | Human | [3] |
| Protein Binding | ~80% | Human | [3] |
| Elimination | Primarily renal excretion | Human | [3] |
Table 2: P-glycoprotein (P-gp) Inhibition Data
| Compound | IC50 | Assay System | Substrate | Reference |
| This compound | 0.3 µM | Caco-2 cells | Digoxin | [4] |
| Verapamil | 1.1 µM | Caco-2 cells | Digoxin | [4] |
Table 3: Electrophysiological Effects of this compound
| Parameter | Effect | Concentration | Species | Reference |
| Anterograde AV nodal block cycle length | Prolongation (20-50% of verapamil effect) | 100 ng/ml | Rabbit | [7] |
| Retrograde AV nodal block cycle length | Prolongation (20-50% of verapamil effect) | 100 ng/ml | Rabbit | [7] |
| Ventricular refractoriness | Significant prolongation | 100 ng/ml | Rabbit | [7] |
Key Experimental Methodologies
Experimental Protocol: P-glycoprotein Inhibition Assay (Caco-2 Transwell Assay)
This protocol describes a common in vitro method to assess the P-gp inhibitory activity of a compound like this compound using a Caco-2 cell monolayer grown on a permeable support.[4]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports
-
Cell culture medium and reagents
-
P-gp substrate (e.g., Digoxin)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Verapamil)
-
Analytical instrumentation for substrate quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).
-
Transport Studies:
-
Wash the cell monolayers with a transport buffer.
-
Add the P-gp substrate to the basolateral (B) chamber.
-
Add the test compound (this compound) at various concentrations to both the apical (A) and basolateral chambers.
-
Incubate the plates at 37°C.
-
At specified time points, collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the P-gp substrate in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the basolateral-to-apical transport. Determine the IC50 value for the inhibition of P-gp-mediated transport by this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the general workflow for a P-glycoprotein inhibition assay.
Experimental Protocol: Electrophysiological Assessment in Isolated Heart
This protocol provides a general outline for assessing the electrophysiological effects of this compound on atrioventricular (AV) nodal conduction in an isolated heart preparation, as has been described in the literature.[7]
Materials:
-
Isolated heart preparation (e.g., from rabbit)
-
Langendorff perfusion system
-
Krebs-Henseleit solution (or similar physiological buffer)
-
Stimulating and recording electrodes
-
Data acquisition system
-
Test compound (this compound) and parent compound (Verapamil)
Procedure:
-
Heart Preparation: Isolate the heart and mount it on a Langendorff apparatus for retrograde perfusion with oxygenated physiological buffer at a constant temperature and pressure.
-
Electrode Placement: Place stimulating electrodes on the right atrium and recording electrodes on the His bundle and ventricle to measure atrial-His (A-H) and His-ventricular (H-V) intervals, which represent AV nodal and His-Purkinje conduction times, respectively.
-
Baseline Recordings: Record baseline electrophysiological parameters, including sinus cycle length, A-H interval, H-V interval, and refractory periods.
-
Drug Perfusion: Perfuse the heart with a buffer containing this compound at the desired concentration.
-
Data Recording: Continuously record the electrophysiological parameters during drug perfusion.
-
Data Analysis: Compare the electrophysiological parameters before and after drug administration to determine the effects of this compound on cardiac conduction.
Metabolic Pathways
This compound is the product of the N-demethylation of verapamil, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.[2][10] this compound itself can be further metabolized.
The following diagram illustrates the primary metabolic pathway from Verapamil to this compound.
References
- 1. Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of this compound and Quantification of Verapamil and Nor-Verapamil in Plasma [chooser.crossref.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiologic effects of verapamil metabolites in the isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Calcium Channel | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile and Therapeutic Potential of Norverapamil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norverapamil, the principal active N-demethylated metabolite of the widely prescribed calcium channel blocker verapamil, has emerged as a pharmacologically significant entity in its own right. While traditionally viewed as a contributor to the therapeutic effects of its parent compound, emerging research has illuminated a distinct and multifaceted pharmacological profile for this compound, suggesting a broader therapeutic potential. This technical guide provides an in-depth exploration of the pharmacological properties, therapeutic applications, and experimental evaluation of this compound. Key quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
This compound is formed in the liver through the N-demethylation of verapamil, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Although it is a metabolite, this compound is not merely an inactive byproduct. It retains significant pharmacological activity, contributing to the overall therapeutic effects observed with verapamil administration, particularly in the management of hypertension, angina, and arrhythmias.[1][2] This guide delves into the core pharmacological characteristics of this compound, highlighting its dual mechanism of action and exploring its potential in various therapeutic areas beyond its established cardiovascular applications.
Pharmacological Profile
Mechanism of Action
This compound exerts its pharmacological effects through two primary mechanisms:
-
L-type Calcium Channel Blockade: Similar to its parent compound, this compound functions as a blocker of L-type calcium channels.[1][2] These channels are crucial for the influx of calcium into cardiac and vascular smooth muscle cells, which is essential for muscle contraction.[3] By inhibiting this influx, this compound induces vasodilation, leading to a reduction in systemic vascular resistance and blood pressure.[1][2] In the heart, this action results in negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects, decreasing the cardiac workload.[1]
-
P-glycoprotein (P-gp) Inhibition: this compound is also a potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump.[4] P-gp is responsible for the extrusion of a wide range of xenobiotics, including many therapeutic drugs, from cells. Its overexpression is a significant mechanism of multidrug resistance (MDR) in cancer and can also impact the absorption, distribution, and elimination of various medications.[5] this compound's ability to inhibit P-gp can reverse MDR and enhance the intracellular concentration and efficacy of co-administered P-gp substrate drugs.[5]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its dual mechanism of action. The blockade of L-type calcium channels contributes to its cardiovascular effects, including vasodilation and reduced cardiac workload.[1][2] The inhibition of P-gp opens avenues for its use as a chemosensitizer in cancer therapy and as an adjunctive agent to improve the efficacy of other drugs that are P-gp substrates.[5]
Pharmacokinetics
This compound's pharmacokinetic profile is intrinsically linked to the metabolism of verapamil. Key parameters are summarized in the table below.
| Parameter | Value | Species | Notes | Reference |
| Formation | N-demethylation of verapamil | Human | Primarily by CYP3A4 in the liver. | [1] |
| Half-life (t½) | ~6-9 hours | Human | [1] | |
| 9.4 hours | Rat | Following a 9 mg/kg oral dose. | [6] | |
| Protein Binding | ~80% | Human | [1] | |
| Elimination | Primarily renal excretion | Human | [1] | |
| Cmax | 41.6 ng/mL | Rat | Following a 9 mg/kg oral dose. | [6] |
| AUC | 260 ng·h/mL | Rat | Following a 9 mg/kg oral dose. | [6] |
Table 1: Summary of Key Pharmacokinetic Parameters of this compound
Factors such as age and sex can influence the metabolism of verapamil and the subsequent formation of this compound.[1]
Therapeutic Potential
While this compound's contribution to the cardiovascular effects of verapamil is well-established, its distinct pharmacological properties suggest a broader therapeutic utility.
Cardiovascular Diseases
As a calcium channel blocker, this compound plays a significant role in the management of:
-
Hypertension: By inducing vasodilation and reducing systemic vascular resistance.[1][2]
-
Angina Pectoris: By reducing myocardial oxygen demand through decreased cardiac workload.[1][2]
-
Arrhythmias: By slowing atrioventricular (AV) conduction.[1]
Tuberculosis
Emerging research has highlighted the potential of this compound as an adjunctive therapy for tuberculosis (TB).[1][7][8] Mycobacterium tuberculosis can develop drug tolerance through the action of efflux pumps. This compound has been shown to inhibit these bacterial efflux pumps, thereby increasing the efficacy of anti-tubercular drugs like bedaquiline and rifampicin.[7][8][9] Notably, this compound demonstrates this activity with substantially less calcium channel blocking activity compared to verapamil, suggesting a potentially better safety profile for this indication.[1][8]
Cancer
The P-gp inhibitory activity of this compound makes it a candidate for overcoming multidrug resistance in cancer chemotherapy.[4][6] By blocking the efflux of chemotherapeutic agents from cancer cells, this compound can increase their intracellular concentration and enhance their cytotoxic effects. Verapamil, the parent drug, has been shown to enhance the antitumor activity of various chemotherapeutic agents.[6][10]
Neuroprotection
Preclinical studies suggest that verapamil, and by extension this compound, may have neuroprotective effects.[11][12][13] The proposed mechanisms include the regulation of calcium homeostasis, which is often dysregulated in neurodegenerative diseases like Alzheimer's disease, and anti-inflammatory effects through the inhibition of microglial activation.[11][14]
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory activity of this compound.
| Target | Assay | IC50 | Species/Cell Line | Reference |
| L-type Calcium Channel | Electrophysiology (for Verapamil) | 143.0 nmol/L (for HERG, a related channel) | HEK293 cells | [15] |
| Whole-cell patch clamp (for Verapamil) | 8.9 +/- 2.1 µmol/L (on KATP channels) | [16] | ||
| P-glycoprotein (P-gp) | P-gp Inhibition Assay | See reference for details | [1] | |
| Inhibition of Rifampicin Efflux | Equal potency to verapamil | M. tuberculosis | [7] |
Table 2: In Vitro Inhibitory Activity of this compound and Verapamil
Experimental Protocols
P-glycoprotein (P-gp) Inhibition Assay (Fluorescence-based)
This protocol outlines a common method for assessing the P-gp inhibitory activity of a test compound like this compound using a fluorescent substrate.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCK) and parental cells.
-
Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123).
-
Test compound (this compound).
-
Positive control inhibitor (e.g., Verapamil).
-
Cell culture medium and buffers.
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a positive control for 15-30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate to the wells and incubate for an additional 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Quantitative Analysis of this compound in Plasma by HPLC
This protocol describes a liquid-liquid extraction (LLE) method followed by High-Performance Liquid Chromatography (HPLC) for the quantification of this compound in plasma samples.
Materials:
-
Plasma samples.
-
This compound standard.
-
Internal standard (e.g., trimipramine).
-
Phosphate buffer (pH 9.0).
-
Extraction solvent (e.g., cyclohexane-dichloromethane mixture).
-
0.1 N Sulfuric acid.
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase HPLC column (e.g., C18 or cyanopropyl).
-
Mobile phase (e.g., acetonitrile and acetate buffer mixture).
Procedure:
-
Sample Preparation: To a plasma sample, add the internal standard.
-
Basification: Add phosphate buffer to basify the plasma.
-
Liquid-Liquid Extraction: Add the extraction solvent and vortex for 10 minutes. Centrifuge to separate the organic and aqueous layers.
-
Back Extraction: Transfer the organic layer to a new tube and add 0.1 N sulfuric acid. Vortex and centrifuge.
-
Injection: Inject an aliquot of the aqueous phase into the HPLC system.
-
Chromatography: Elute the analytes using the specified mobile phase and column.
-
Detection: Detect this compound and the internal standard using the fluorescence or UV detector.
-
Quantification: Construct a calibration curve using known concentrations of this compound and determine the concentration in the plasma samples based on the peak area ratio of this compound to the internal standard.
Whole-Cell Patch-Clamp Electrophysiology
This is a generalized protocol to assess the effect of this compound on ion channels, such as L-type calcium channels.
Materials:
-
Isolated cells expressing the ion channel of interest (e.g., cardiomyocytes, HEK293 cells transfected with the channel).
-
Extracellular and intracellular recording solutions.
-
Borosilicate glass micropipettes.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope.
-
Micromanipulator.
-
This compound solution.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place the isolated cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Gigaohm Seal Formation: Using the micromanipulator, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Recording: In voltage-clamp mode, apply a voltage protocol to elicit ion channel currents. Record the baseline currents.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Effect Measurement: Record the ion channel currents in the presence of this compound and compare them to the baseline currents to determine the extent of inhibition.
-
Data Analysis: Analyze the current traces to determine the effect of this compound on channel kinetics and calculate the percentage of block.
Visualizations
Caption: Metabolic pathway of this compound formation from Verapamil.
Caption: Mechanism of action of this compound on L-type calcium channels.
Caption: Experimental workflow for a P-glycoprotein inhibition assay.
Conclusion
This compound is a pharmacologically active metabolite of verapamil with a distinct dual mechanism of action, functioning as both an L-type calcium channel blocker and a P-glycoprotein inhibitor. While its role in the cardiovascular effects of verapamil is acknowledged, its therapeutic potential extends to other areas, including the treatment of tuberculosis, overcoming multidrug resistance in cancer, and potentially offering neuroprotection. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the full therapeutic utility of this multifaceted compound. Further research, particularly to delineate its specific potency on L-type calcium channels and to explore its efficacy in clinical settings for these novel applications, is warranted.
References
- 1. Verapamil, and Its Metabolite this compound, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verapamil and its metabolite this compound inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. escholarship.org [escholarship.org]
- 10. Verapamil enhances antitumor activity without increasing myeloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronotherapeutic neuroprotective effect of verapamil against lipopolysaccharide-induced neuroinflammation in mice through modulation of calcium-dependent genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verapamil and Alzheimer’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of chronic verapamil treatment on cognitive and noncognitive deficits in an experimental Alzheimer's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Verapamil, a Ca2+ entry blocker, targets the pore-forming subunit of cardiac type KATP channel (Kir6.2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Norverapamil's Engagement with P-glycoprotein: A Technical Guide to Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the interaction between norverapamil, the primary active metabolite of verapamil, and P-glycoprotein (P-gp). It delves into the molecular mechanisms of this interaction and its profound implications for reversing multidrug resistance (MDR) in therapeutic contexts, particularly in oncology. This document synthesizes key quantitative data, details established experimental protocols for studying this interaction, and provides visual representations of the underlying biological processes and research workflows.
Introduction: The Challenge of Multidrug Resistance and the Role of P-glycoprotein
Multidrug resistance (MDR) presents a significant obstacle to the effective treatment of various diseases, most notably cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, with P-glycoprotein (P-gp), the product of the MDR1 gene, being a prominent member. P-gp functions as an ATP-dependent efflux pump, actively extruding a wide array of structurally diverse therapeutic agents from cells, thereby reducing their intracellular concentration and diminishing their cytotoxic effects.
This compound, the N-demethylated metabolite of the L-type calcium channel blocker verapamil, has emerged as a potent inhibitor of P-gp.[1] Its ability to counteract P-gp-mediated drug efflux has positioned it as a valuable tool in both research and potentially in clinical strategies aimed at overcoming MDR. Understanding the nuances of its interaction with P-gp is crucial for the rational design of more effective therapeutic regimens.
Mechanism of P-glycoprotein Inhibition by this compound
This compound's inhibitory action on P-gp is primarily characterized as non-competitive.[1][2] This indicates that this compound binds to a site on the P-gp transporter that is distinct from the substrate-binding site.[1] This allosteric binding event is thought to induce conformational changes in P-gp that impede the translocation and subsequent efflux of its substrates, without directly competing for the same binding pocket.[1]
The interaction is multifaceted, as studies suggest that verapamil and its metabolites, including this compound, may also influence the expression levels of P-gp.[1] This dual action—direct inhibition of efflux activity and potential modulation of transporter expression—underscores the complex and potent nature of this compound as an MDR reversal agent.
dot
Caption: Mechanism of P-gp mediated efflux and its inhibition by this compound.
Quantitative Analysis of this compound's P-gp Inhibition
The potency of this compound as a P-gp inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of P-gp-mediated drug transport. The following tables summarize key quantitative data from various in vitro studies.
Table 1: IC50 Values for P-glycoprotein Inhibition
| Compound | P-gp Substrate | Cell Line | IC50 (µM) | Reference |
| This compound | Digoxin | Caco-2 | 0.3 | [3][4] |
| Verapamil | Digoxin | Caco-2 | 1.1 | [3][4] |
| D-703 (metabolite) | Digoxin | Caco-2 | 1.6 | [3][4] |
Table 2: Reversal of Doxorubicin Cytotoxicity in P-gp Overexpressing Cells
| Compound | Fold Potentiation of Doxorubicin Cytotoxicity | Cell Line | Reference |
| This compound | 35.4 ± 4.3 | LoVo-R (human colon carcinoma) | [5] |
| Verapamil | 41.3 ± 5.0 | LoVo-R (human colon carcinoma) | [5] |
| R-Verapamil | 38.9 ± 6.4 | LoVo-R (human colon carcinoma) | [5] |
| Gallopamil | 52.3 ± 7.2 | LoVo-R (human colon carcinoma) | [5] |
Experimental Protocols for Assessing this compound-P-gp Interaction
A variety of in vitro assays are employed to characterize the inhibitory effects of compounds like this compound on P-gp function. Below are detailed methodologies for key experiments.
P-glycoprotein Inhibition Assay Using Fluorescent Substrates
This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, leading to its intracellular accumulation.
Principle: P-gp actively transports fluorescent substrates like Rhodamine 123 or Calcein-AM out of the cell. In the presence of a P-gp inhibitor, this efflux is blocked, resulting in increased intracellular fluorescence that can be quantified.
Detailed Methodology:
-
Cell Preparation: Culture P-gp overexpressing cells (e.g., MDCK-MDR1, LoVo-R) to confluence in appropriate cell culture plates. A cell suspension is prepared at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or other test compounds) and a positive control (e.g., verapamil) for 15-60 minutes at 37°C.[1]
-
Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) to the cells and incubate for an additional 30-60 minutes at 37°C to allow for substrate uptake and efflux.
-
Fluorescence Measurement: Wash the cells to remove the extracellular substrate. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity in cells treated with the inhibitor to that of untreated control cells. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
P-gp ATPase Activity Assay
This assay directly measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Principle: P-gp possesses intrinsic ATPase activity that is stimulated by its substrates. Inhibitors can either stimulate or inhibit this activity, providing insights into their interaction with the transporter. The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released.
Detailed Methodology:
-
Membrane Preparation: Isolate membranes from cells overexpressing P-gp (e.g., from baculovirus-infected insect cells).
-
Assay Reaction: Incubate the P-gp-containing membranes (e.g., 250 µg/mL) with various concentrations of this compound in a buffer containing ATP and magnesium ions for 20 minutes at 37°C.[6] An ATP-regenerating system can be included.[7]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the Chifflet colorimetric assay which involves the formation of a Pi-molybdenum complex.[6][8]
-
Data Analysis: Determine the basal ATPase activity and the activity in the presence of the test compound. Data is often expressed as nmol of Pi released per minute per mg of protein.
Rhodamine 123 Efflux Assay
This is a specific application of the fluorescent substrate assay that is widely used to assess P-gp function.
Principle: Cells are loaded with the fluorescent dye Rhodamine 123. The rate of its efflux, which is mediated by P-gp, is then measured over time in the presence and absence of an inhibitor.
Detailed Methodology:
-
Cell Loading: Incubate P-gp overexpressing cells with Rhodamine 123 (e.g., 50-200 ng/ml) to allow for its accumulation.
-
Inhibitor Incubation: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh medium containing various concentrations of this compound or a control inhibitor.
-
Efflux Period: Incubate the cells for a defined period (e.g., 30-60 minutes) to allow for P-gp-mediated efflux of Rhodamine 123.[1]
-
Flow Cytometry Analysis: Measure the remaining intracellular fluorescence of individual cells using a flow cytometer.
-
Data Analysis: Compare the fluorescence retention in inhibitor-treated cells to that of untreated cells. A higher fluorescence indicates greater inhibition of P-gp efflux.
dot
Caption: A generalized workflow for an in vitro P-glycoprotein inhibition assay.
Signaling Pathways and Logical Relationships
The inhibition of P-gp by this compound initiates a cascade of events that ultimately leads to the desired therapeutic outcome of increased drug efficacy. The logical relationship diagram below illustrates this cause-and-effect pathway.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and this compound, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Norverapamil's Role as a Calcium Channel Blocker in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norverapamil, the primary and active N-demethylated metabolite of the L-type calcium channel blocker verapamil, plays a significant role in the therapeutic effects observed with its parent compound.[1][2] As a calcium channel blocker itself, this compound contributes to the management of cardiovascular conditions such as hypertension, angina, and arrhythmias by modulating intracellular calcium influx.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its study, and an exploration of the key signaling pathways it influences in the cardiovascular system.
Core Mechanism of Action
This compound exerts its primary pharmacological effects by inhibiting L-type calcium channels, which are crucial for the influx of calcium into cardiac and vascular smooth muscle cells.[1][3] This blockade of calcium entry leads to several key cardiovascular effects:
-
Vasodilation: By relaxing the smooth muscles of blood vessels, this compound reduces systemic vascular resistance, which in turn lowers blood pressure.[1]
-
Negative Inotropy: A decrease in calcium influx into heart muscle cells results in a reduction of myocardial contractility, lessening the workload on the heart.[1]
-
Negative Dromotropy: this compound slows the electrical conduction through the atrioventricular (AV) node, an effect that is beneficial in controlling certain types of supraventricular arrhythmias.[1]
While its primary target is the L-type calcium channel, this compound also exhibits inhibitory activity against P-glycoprotein (P-gp) and certain potassium channels, which are important considerations in its overall pharmacological profile.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compound, verapamil, for comparative purposes.
| Compound | Parameter | Value | Assay/System | Reference |
| This compound | Cardiovascular Activity | ~20% that of verapamil | In vivo (general) | [2] |
| This compound | P-glycoprotein (P-gp) Inhibition (IC50) | 0.3 µM | Digoxin transport in P-gp-expressing cell monolayers | [3][4] |
| This compound | HERG Potassium Channel Inhibition (IC50) | 3.8 ± 0.3 µM | Two-electrode voltage-clamp in Xenopus oocytes | [5] |
| Verapamil | L-type Calcium Channel Binding (Kd) | ~50 nM | Radioligand binding in crude cardiac sarcolemmal membranes | [6] |
| Verapamil | L-type Calcium Channel Inhibition (pIC50) - Vascular | 6.26 | Human small arteries from aortic vasa vasorum | [1] |
| Verapamil | L-type Calcium Channel Inhibition (pIC50) - Cardiac | 6.91 | Human right atrial trabeculae muscle | [1] |
Table 1: Potency and Binding Affinity of this compound and Verapamil
| Compound | Parameter | Value | Species/Model | Reference |
| This compound | Terminal Half-life (t1/2) | 9.4 hours | Not specified | [3] |
| This compound | Area Under the Curve (AUC) | 260 ng·h/mL | Not specified | [3] |
| This compound | Maximum Concentration (Cmax) | 41.6 ng/mL | Not specified | [3] |
| Verapamil | Elimination Half-life (t1/2β) | 3.7 - 4.8 hours | Human | [7] |
Table 2: Pharmacokinetic Parameters of this compound and Verapamil
Experimental Protocols
This section details methodologies for key experiments cited in the study of this compound and other calcium channel blockers.
Langendorff Isolated Heart Perfusion
The Langendorff preparation is a classic ex vivo technique to study the contractile and electrical function of the heart in isolation from systemic influences.[8][9][10]
Objective: To assess the direct effects of this compound on heart rate, contractility, and AV nodal conduction.
Methodology:
-
Animal Model: Male Wistar rats are commonly used.[11]
-
Heart Excision: The animal is anesthetized, and the heart is rapidly excised and immediately placed in ice-cold cardioplegic solution to arrest contractile activity and preserve myocardial integrity.[12]
-
Cannulation: The aorta is cannulated onto the Langendorff apparatus.[12]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated nutrient solution (e.g., Krebs-Henseleit or Tyrode's solution) at a constant pressure or flow. This perfusion closes the aortic valve and forces the solution into the coronary arteries, thus nourishing the myocardium.[9][13]
-
Data Acquisition:
-
A pressure transducer-tipped catheter or a fluid-filled balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivatives (+dP/dt and -dP/dt) as indices of contractility.
-
Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) for heart rate and conduction parameter analysis (e.g., PR interval, AH interval).[14]
-
-
Drug Administration: After a stabilization period, this compound is introduced into the perfusate at various concentrations to determine its dose-dependent effects.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion channel currents in isolated cardiomyocytes.[15][16]
Objective: To quantify the inhibitory effect of this compound on L-type calcium currents (ICa,L).
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).[6]
-
Patch-Clamp Configuration: The whole-cell configuration of the patch-clamp technique is established using a glass micropipette to form a high-resistance seal with the cell membrane, followed by rupture of the membrane patch.[17]
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV) to inactivate sodium channels.
-
Current Elicitation: Depolarizing voltage steps (e.g., to 0 mV) are applied to activate L-type calcium channels and elicit ICa,L.[6]
-
Drug Application: this compound is applied to the bath solution at various concentrations.
-
Data Analysis: The reduction in the amplitude of ICa,L in the presence of this compound is measured to determine the concentration-response relationship and calculate the IC50 value.
Measurement of Intracellular Calcium Transients
Fluorescent calcium indicators are used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli.[18][19]
Objective: To determine the effect of this compound on intracellular calcium transients in cardiomyocytes.
Methodology:
-
Cell Loading: Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.[20][21] The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[22]
-
Fluorescence Measurement: The cells are placed on the stage of a fluorescence microscope. The dye is excited at specific wavelengths, and the emitted fluorescence is recorded. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the [Ca2+]i.[20]
-
Cell Stimulation: Electrical field stimulation is used to elicit action potentials and subsequent calcium transients.
-
Drug Application: this compound is added to the superfusate, and its effect on the amplitude and kinetics of the calcium transients is recorded.
Signaling Pathways in Cardiovascular Research
By blocking L-type calcium channels, this compound can influence downstream signaling pathways that are dependent on calcium influx and are implicated in cardiovascular pathophysiology, particularly cardiac hypertrophy.
Calcineurin-NFAT Signaling Pathway
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a key signaling cascade in the development of pathological cardiac hypertrophy.[9][18][23][24]
Mechanism:
-
An increase in intracellular calcium leads to the activation of calmodulin.
-
The calcium-calmodulin complex activates the phosphatase calcineurin.
-
Activated calcineurin dephosphorylates NFAT, leading to its translocation into the nucleus.
-
In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with hypertrophic growth.
By reducing calcium influx, this compound is expected to attenuate the activation of this pathway, thereby potentially mitigating cardiac hypertrophy.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are also involved in the regulation of cardiac growth and hypertrophy.[11][19][25][26][27]
Mechanism:
-
Various hypertrophic stimuli can activate upstream kinases.
-
This leads to a phosphorylation cascade involving Raf, MEK, and finally ERK.
-
Activated ERK can translocate to the nucleus and phosphorylate transcription factors that regulate genes involved in cell growth.
The activation of some components of this pathway can be calcium-dependent. Therefore, by limiting calcium entry, this compound may modulate the activity of the MAPK/ERK pathway in response to certain hypertrophic stimuli.
Conclusion
This compound is an active metabolite of verapamil that significantly contributes to its therapeutic cardiovascular effects through the blockade of L-type calcium channels. Its pharmacological profile, which also includes interactions with P-glycoprotein and potassium channels, makes it an important molecule for consideration in cardiovascular research and drug development. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for scientists investigating the multifaceted roles of this compound and other calcium channel blockers in the cardiovascular system. Further research to delineate the specific quantitative effects of this compound on L-type calcium channels and its precise impact on downstream signaling cascades will continue to enhance our understanding of its therapeutic potential.
References
- 1. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Calcium Channel | TargetMol [targetmol.com]
- 4. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 7. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased regulatory activity of the calcineurin/NFAT pathway in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 13. SutherlandandHearse [southalabama.edu]
- 14. Modulation of cardiac impulse generation and conduction by nifedipine and verapamil analyzed by a refined surface ECG technique in Langendorff perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patch-Clamp Recording from Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes: Improving Action Potential Characteristics through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]
- 18. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bu.edu [bu.edu]
- 22. biocompare.com [biocompare.com]
- 23. Parsing Good Versus Bad Signaling Pathways in the Heart Role of Calcineurin–Nuclear Factor of Activated T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. partone.litfl.com [partone.litfl.com]
- 25. ERK1/2: An Integrator of Signals That Alters Cardiac Homeostasis and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of extracellular signal-regulated kinase 1/2 signaling underlying cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ERK-MAPK Signaling Opposes Rho-Kinase to Reduce Cardiomyocyte Apoptosis in Heart Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Norverapamil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norverapamil is the principal and pharmacologically active N-demethylated metabolite of Verapamil, a widely prescribed calcium channel blocker. This technical guide provides a comprehensive analysis of this compound's chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for its synthesis, purification, and analytical determination are presented, alongside protocols for key biological assays. All quantitative data are summarized in structured tables for ease of reference, and complex pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Identification
This compound, chemically known as (RS)-2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile, is a secondary amine derivative of Verapamil.[1] Its structure is characterized by two dimethoxyphenyl moieties linked by an alkyl chain containing a nitrile and an isopropyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (RS)-2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile | [1] |
| SMILES String | CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | [2] |
| InChI Key | UPKQNCPKPOLASS-UHFFFAOYSA-N | [2] |
| CAS Number | 67018-85-3 | [1] |
| Molecular Formula | C26H36N2O4 | [1] |
| Molecular Weight | 440.584 g/mol | [1] |
Physicochemical Properties
This compound is typically encountered as an off-white crystalline solid in its hydrochloride salt form.[3] Its solubility in aqueous solutions is a key parameter for formulation and experimental design.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Off-White Crystalline Solid | [3] |
| Melting Point (HCl salt) | Softens at 50°C, decomposes at 155-160°C | [1][3] |
| Solubility (in Water) | 15 mg/mL (as HCl salt) | [4] |
| pKa (estimated) | ~8.9 (similar to Verapamil) | [3] |
Pharmacological Properties
This compound exerts its pharmacological effects through two primary mechanisms of action: L-type calcium channel blockade and inhibition of P-glycoprotein.
Mechanism of Action
-
L-type Calcium Channel Blocker: this compound inhibits the influx of extracellular calcium ions through L-type voltage-gated calcium channels located in the membranes of cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and smooth muscle cells of blood vessels.[2] This action leads to vasodilation, a reduction in myocardial contractility (negative inotropy), and a slowing of heart rate (negative chronotropy) and AV nodal conduction (negative dromotropy).[2]
-
P-glycoprotein (P-gp) Inhibitor: this compound is also a potent inhibitor of P-glycoprotein, an ATP-dependent efflux pump that transports a wide range of substrates out of cells.[5] This inhibition can alter the pharmacokinetics of co-administered drugs that are P-gp substrates, potentially leading to increased bioavailability and a higher risk of drug-drug interactions.[2]
Metabolism
This compound is the primary active metabolite of Verapamil, formed through N-demethylation in the liver. This metabolic conversion is principally mediated by the cytochrome P450 enzyme, CYP3A4.[2]
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of this compound, as well as protocols for assessing its biological activity.
Synthesis and Purification
A common laboratory-scale synthesis of this compound involves the N-demethylation of Verapamil.
5.1.1 Synthesis of this compound from Verapamil
Principle: This method utilizes 1-chloroethyl chloroformate to selectively demethylate the tertiary amine of Verapamil, followed by hydrolysis to yield this compound.[6]
Protocol:
-
Dissolve Verapamil in an aprotic solvent (e.g., 1,2-dichloroethane).
-
Cool the solution in an ice bath.
-
Slowly add 1-chloroethyl chloroformate (1-1.5 molar equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and heat at reflux for 1-2 hours to hydrolyze the carbamate intermediate.
-
Cool the solution and remove the solvent in vacuo.
-
The crude this compound can then be purified by column chromatography.[6]
5.1.2 Purification by Column Chromatography
Principle: Silica gel column chromatography is employed to separate this compound from unreacted starting material and byproducts.
Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Analytical Methods
5.2.1 High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is a standard method for the quantification of this compound in various matrices.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH adjusted). A common mobile phase is a mixture of acetonitrile and 50 mM phosphate buffer at pH 7.0.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 230 nm.[7]
-
Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is typically required to remove interfering substances. A common procedure involves basifying the plasma sample and extracting with an organic solvent mixture.[7]
5.2.2 Mass Spectrometry (MS)
Principle: Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the identification and sensitive quantification of this compound. Electrospray ionization (ESI) is a common ionization technique.
Expected Fragmentation: In positive ion mode ESI-MS/MS, the protonated molecule [M+H]+ of this compound (m/z 441.3) is expected. Collision-induced dissociation will likely lead to characteristic fragment ions. Based on the structure, key fragmentations would involve cleavage of the alkyl chain. For instance, a prominent fragment would be the loss of the dimethoxyphenylethylamine moiety.
Biological Assays
5.3.1 Calcium Imaging Assay for L-type Channel Blockade
Principle: This assay measures changes in intracellular calcium concentration in response to a depolarizing stimulus in the presence and absence of this compound. A fluorescent calcium indicator, such as Fluo-4 AM, is used.
Protocol:
-
Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel, or primary cardiomyocytes).
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader.
-
Add a depolarizing stimulus, such as a high concentration of potassium chloride (KCl), to open the voltage-gated calcium channels and measure the increase in fluorescence.
-
In a separate set of wells, pre-incubate the cells with varying concentrations of this compound before adding the KCl stimulus.
-
Measure the fluorescence response and calculate the inhibition of the calcium influx by this compound.[8]
5.3.2 Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition
Principle: This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells overexpressing P-glycoprotein.
Protocol:
-
Culture a cell line that overexpresses P-glycoprotein (e.g., MDCK-MDR1 cells).
-
Incubate the cells with various concentrations of this compound (the inhibitor) for a short period (e.g., 30 minutes).
-
Add Rhodamine 123 (the fluorescent substrate) to the cells and incubate to allow for its uptake and subsequent efflux.
-
Wash the cells to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[9]
Conclusion
This compound is a multifaceted molecule with significant pharmacological activity derived from its parent compound, Verapamil. Its dual action as a calcium channel blocker and a P-glycoprotein inhibitor makes it a compound of interest in both clinical pharmacology and drug development. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the chemical and biological properties of this compound. A thorough understanding of its characteristics is crucial for optimizing its therapeutic potential and mitigating the risks of adverse drug interactions.
References
- 1. CAS NO. 67812-42-4 | this compound HYDROCHLORIDE | C26H37ClN2O4 [localpharmaguide.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound HYDROCHLORIDE | 67812-42-4 [chemicalbook.com]
- 4. Enantiomeric separation of verapamil and its active metabolite, this compound, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN102491919A - Synthesis method for this compound - Google Patents [patents.google.com]
- 7. Determination of verapamil and this compound in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
The Metabolic Journey of Verapamil: A Technical Guide to the Formation of Norverapamil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of norverapamil from its parent drug, verapamil. It delves into the enzymatic conversion processes, presents key quantitative data, and outlines the experimental protocols used to elucidate these metabolic routes. This document is intended to serve as a detailed resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and drug development.
Introduction: Verapamil and its Active Metabolite, this compound
Verapamil is a widely prescribed calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] It undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[2][3] Among these, this compound, generated through N-demethylation, is the principal and pharmacologically active metabolite.[1][3][4] this compound retains significant calcium channel blocking activity, contributing to the overall therapeutic effect of verapamil.[1] Understanding the metabolic conversion of verapamil to this compound is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
The Enzymatic Conversion of Verapamil to this compound
The primary mechanism for the formation of this compound from verapamil is N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[3][4][5][6]
Key Cytochrome P450 Isoforms Involved
Extensive in vitro studies utilizing human liver microsomes and cDNA-expressed CYP isoforms have identified several key enzymes responsible for verapamil metabolism.
-
CYP3A4: This is the major enzyme responsible for the N-demethylation of verapamil to this compound.[2][4][5][6][7][8] Both R- and S-verapamil enantiomers are substrates for CYP3A4.[5][6][7]
-
CYP3A5: This isoform also plays a significant role in the formation of this compound.[2][8][9][10][11]
-
CYP2C8: While primarily involved in O-demethylation, CYP2C8 also contributes to the N-demethylation of verapamil to form this compound.[2][8][9][10][12]
-
Minor Contributors: Other isoforms like CYP1A2 and CYP2E1 have been suggested to have a minor role in verapamil metabolism.[2][10][12]
The metabolism of verapamil is stereoselective, with the S-enantiomer being cleared more rapidly during first-pass metabolism than the R-enantiomer.[2]
Metabolic Pathway Overview
The metabolic conversion of verapamil is not limited to the formation of this compound. Verapamil undergoes parallel metabolic reactions, including N-dealkylation and O-demethylation, leading to a variety of metabolites. This compound itself is further metabolized.
Quantitative Analysis of Enzymatic Conversion
The kinetics of the enzymatic conversion of verapamil to this compound have been characterized, providing valuable quantitative data for pharmacokinetic modeling. The following tables summarize the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the formation of this compound from its parent enantiomers by the key CYP isoforms.
Table 1: Kinetic Parameters for this compound Formation by CYP3A4
| Substrate | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |
| S-Verapamil | 167 ± 23 | 3,418 ± 234 (pmol/min/mg) | [13] |
| R-Verapamil | 168 ± 35 | 2,502 ± 275 (pmol/min/mg) | [13] |
| S-Verapamil | 127 | 8 | [9] |
| R-Verapamil | 114 | 7 | [9] |
Table 2: Kinetic Parameters for this compound Formation by CYP3A5
| Substrate | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |
| S-Verapamil | 79 | 7 | [9] |
| R-Verapamil | 94 | 8 | [9] |
Table 3: Kinetic Parameters for this compound Formation by CYP2C8
| Substrate | Vmax (pmol/min/pmol P450) | Reference |
| S-Verapamil | ~15 | [2] |
| R-Verapamil | ~12 | [2] |
Note: Km values for CYP2C8 were noted to be slightly higher than for CYP3A4 and CYP3A5, though specific values were not provided in the cited source.[9]
Experimental Protocols for Studying Verapamil Metabolism
The elucidation of verapamil's metabolic pathway has been achieved through a series of well-defined in vitro experiments. The following sections detail the typical methodologies employed.
In Vitro Metabolism using Human Liver Microsomes
This experimental approach is a cornerstone for studying drug metabolism as it provides a system containing a comprehensive suite of drug-metabolizing enzymes.
Objective: To determine the rate of metabolite formation and identify the enzymes involved in a near-physiological environment.
Methodology:
-
Preparation of Incubation Mixture: A typical incubation mixture contains human liver microsomes (0.5 mg/mL protein concentration), a phosphate buffer (0.1 M, pH 7.4), and the substrate (verapamil).[14]
-
Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system (e.g., 1 mM NADPH).[14] Control incubations are performed without NADPH to assess non-CYP mediated metabolism.[14]
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time course (e.g., samples taken at regular intervals over 45 minutes).[14]
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solvent, such as ice-cold acetonitrile.
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.
-
Analytical Quantification: The concentrations of verapamil and this compound are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[15][16][17][18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and this compound, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. ClinPGx [clinpgx.org]
- 12. Cytochromes of the P450 2C subfamily are the major enzymes involved in the O-demethylation of verapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral capillary electrophoretic analysis of verapamil metabolism by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Enantiomeric separation of verapamil and its active metabolite, this compound, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid HPLC assay for verapamil and its metabolites: use for application to in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]
Cellular and Molecular Targets of Norverapamil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norverapamil, the primary active N-demethylated metabolite of the L-type calcium channel blocker verapamil, exhibits a complex pharmacological profile by interacting with multiple cellular and molecular targets. While it retains a degree of the calcium channel blocking activity of its parent compound, its potent inhibitory effects on P-glycoprotein (P-gp) and cytochrome P450 (CYP) enzymes, particularly CYP3A4, are of significant interest in drug development and clinical pharmacology.[1][2] This technical guide provides a comprehensive overview of the known cellular and molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential for drug-drug interactions.
L-Type Calcium Channels
This compound, like its parent compound verapamil, functions as a blocker of L-type calcium channels.[3][4] These voltage-gated ion channels are crucial for regulating calcium influx into cells, particularly in cardiac and smooth muscle tissues.[5] The blockade of these channels by this compound leads to a reduction in intracellular calcium concentration, resulting in vasodilation, negative inotropy (decreased myocardial contractility), and negative chronotropy (decreased heart rate).[3] However, it is important to note that this compound exhibits substantially less calcium channel blocking activity compared to verapamil.[4]
Quantitative Data: Inhibitory Activity against L-Type Calcium Channels
While specific IC50 or K_d_ values for this compound's interaction with L-type calcium channels are not extensively reported in publicly available literature, studies consistently indicate its lower potency compared to verapamil.
| Compound | Target | Parameter | Value | Reference |
| This compound | L-Type Calcium Channel | Activity | Substantially less active than verapamil | [4] |
| Verapamil | L-Type Calcium Channel | IC50 | 250 nM to 15.5 µM (General range for phenylalkylamines) | [6] |
Signaling Pathway: L-Type Calcium Channel Blockade
The inhibition of L-type calcium channels by this compound directly interferes with intracellular calcium signaling pathways.
Caption: this compound's blockade of L-type calcium channels reduces calcium influx.
Experimental Protocol: Patch Clamp Electrophysiology for L-Type Calcium Channel Inhibition
The functional inhibition of L-type calcium channels by this compound can be quantified using the whole-cell patch clamp technique.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on L-type calcium channel currents.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human cardiac L-type calcium channel (Ca_v_1.2).
Methodology:
-
Cell Culture: Culture HEK293-Ca_v_1.2 cells in appropriate media and conditions.
-
Cell Preparation: Dissociate cells and plate them onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Use a patch clamp amplifier and data acquisition system.
-
Form a high-resistance seal (giga-seal) between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Use an internal pipette solution containing Cs⁺ to block K⁺ currents and an external bath solution containing Ba²⁺ as the charge carrier to enhance L-type calcium channel currents.
-
-
Voltage Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ba²⁺ currents through L-type calcium channels.
-
-
Drug Application:
-
Establish a stable baseline recording of the L-type calcium channel current.
-
Perfuse the cell with increasing concentrations of this compound.
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value.
-
P-glycoprotein (P-gp)
This compound is a potent inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily.[1][7] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics out of cells, thereby contributing to multidrug resistance in cancer and influencing the pharmacokinetics of many drugs.[1] this compound's inhibition of P-gp is a key factor in its potential for drug-drug interactions.[3] The mechanism of inhibition is reported to be non-competitive.[1]
Quantitative Data: P-glycoprotein Inhibition
The inhibitory potency of this compound against P-gp has been determined in various in vitro models.
| Compound | Substrate | Cell Line | Parameter | Value (µM) | Reference |
| This compound | Digoxin | Caco-2 / L-MDR1 | IC50 | 0.3 | [8] |
| Verapamil | Digoxin | Caco-2 / L-MDR1 | IC50 | 1.1 | [8] |
Signaling Pathway: P-glycoprotein Inhibition and Drug Accumulation
The inhibition of P-gp by this compound leads to increased intracellular concentrations of co-administered P-gp substrates.
Caption: this compound inhibits P-gp, increasing intracellular drug levels.
Experimental Protocol: P-glycoprotein Inhibition Assay using Digoxin
A common method to assess P-gp inhibition is to measure the bidirectional transport of a known P-gp substrate, such as digoxin, across a monolayer of P-gp-expressing cells.[8][9]
Objective: To determine the IC50 of this compound for the inhibition of P-gp-mediated digoxin transport.
Cell Line: Caco-2 or L-MDR1 (LLC-PK1 cells transfected with the human MDR1 gene).
Methodology:
-
Cell Seeding: Seed Caco-2 or L-MDR1 cells on permeable Transwell® inserts and culture until a confluent monolayer is formed, typically for 21 days for Caco-2 and 4-7 days for L-MDR1.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-to-B) Transport: Add [³H]-digoxin (a P-gp substrate) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-to-A) Transport: Add [³H]-digoxin to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Perform the transport studies in the absence and presence of various concentrations of this compound added to both chambers.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Quantification:
-
At the end of the incubation, collect samples from the receiver chambers.
-
Quantify the amount of [³H]-digoxin in the samples using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P_app_) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (ER) = P_app_ (B-to-A) / P_app_ (A-to-B).
-
Calculate the percent inhibition of the efflux ratio at each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Cytochrome P450 (CYP) Enzymes
This compound is a mechanism-based inhibitor of CYP3A4 and, to a lesser extent, CYP3A5.[10] These enzymes are critical for the metabolism of a vast number of drugs. Mechanism-based inhibition involves the formation of a reactive metabolite that covalently binds to and inactivates the enzyme.[11] This type of inhibition is of particular clinical concern as it can lead to prolonged and significant drug-drug interactions.
Quantitative Data: CYP3A4 and CYP3A5 Inhibition
The inactivation kinetics of this compound on CYP3A4 and CYP3A5 have been characterized.
| Compound | Enzyme | Parameter | Value | Reference |
| (+/-)-Norverapamil | CYP3A4 | K_I_ (µM) | 5.89 | [11] |
| k_inact_ (min⁻¹) | 1.12 | [11] | ||
| This compound | CYP3A4 | K_I_ (µM) | 10.3 | [10] |
| k_inact_ (min⁻¹) | 0.30 | [10] | ||
| This compound | CYP3A5 | K_I_ (µM) | 4.53 | [10] |
| k_inact_ (min⁻¹) | 0.07 | [10] |
Signaling Pathway: Mechanism-Based Inhibition of CYP3A4
The interaction of this compound with CYP3A4 leads to the irreversible inactivation of the enzyme.
Caption: this compound undergoes metabolic activation by CYP3A4, leading to its inactivation.
Experimental Protocol: Assessment of Mechanism-Based Inhibition of CYP3A4
The potential for mechanism-based inhibition of CYP3A4 by this compound can be evaluated using human liver microsomes or recombinant CYP3A4 enzymes.
Objective: To determine the kinetic parameters of inactivation (K_I_ and k_inact_) of CYP3A4 by this compound.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4 enzyme.
-
NADPH regenerating system.
-
A probe substrate for CYP3A4 (e.g., midazolam or testosterone).
-
This compound.
-
LC-MS/MS for metabolite quantification.
Methodology:
-
Pre-incubation:
-
Pre-incubate HLM or recombinant CYP3A4 with various concentrations of this compound in the presence of an NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes). This allows for the time-dependent inactivation of the enzyme.
-
A control incubation without this compound is included.
-
-
Dilution and Incubation with Probe Substrate:
-
After the pre-incubation, dilute the mixture to minimize the direct inhibitory effect of this compound.
-
Add the CYP3A4 probe substrate (e.g., midazolam) at a concentration close to its K_m_ and incubate for a short period.
-
-
Termination and Analysis:
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
-
Data Analysis:
-
Determine the initial rate of metabolite formation for each pre-incubation time and this compound concentration.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration. The slope of this line gives the observed inactivation rate constant (k_obs_).
-
Plot k_obs_ versus the this compound concentration.
-
Fit the data to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (k_inact_) and the inhibitor concentration at half-maximal inactivation (K_I_).
-
Summary and Conclusion
This compound is a pharmacologically active metabolite of verapamil with a distinct profile of molecular interactions. Its primary targets include L-type calcium channels, the drug efflux transporter P-glycoprotein, and the drug-metabolizing enzymes CYP3A4 and CYP3A5. While its activity on L-type calcium channels is less pronounced than that of verapamil, its potent, non-competitive inhibition of P-gp and mechanism-based inactivation of CYP3A4 are critical determinants of its pharmacological effects and its significant potential for causing drug-drug interactions. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for researchers, scientists, and drug development professionals to predict and manage the clinical implications of this compound exposure. The provided diagrams offer a visual framework for comprehending the complex interplay of this compound with its cellular and molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and this compound, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Calcium Channel | TargetMol [targetmol.com]
- 5. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential mechanism-based inhibition of CYP3A4 and CYP3A5 by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Effects of Norverapamil on Smooth Muscle and Cardiac Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norverapamil, the primary active metabolite of the widely used calcium channel blocker verapamil, exhibits a complex pharmacological profile with significant effects on both smooth muscle and cardiac tissues. While its primary mechanism of action is the blockade of L-type calcium channels, this compound also demonstrates notable interactions with other ion channels and transporters, contributing to its overall therapeutic and potential toxicological effects. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's actions, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields.
Introduction
This compound is formed in the liver through the N-demethylation of verapamil, a process primarily mediated by the cytochrome P450 enzyme CYP3A4. Although often considered less potent than its parent compound, this compound circulates in the plasma at concentrations that can be comparable to or even exceed those of verapamil, particularly with chronic oral administration.[1] Consequently, its contribution to the overall clinical effects of verapamil is of significant interest. This guide will dissect the distinct and overlapping effects of this compound on smooth muscle and cardiac tissue, providing a detailed examination of its molecular interactions and physiological consequences.
Effects on Smooth Muscle
This compound induces relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in systemic vascular resistance and blood pressure.[2] This effect is primarily attributed to its blockade of L-type calcium channels, which are crucial for the influx of extracellular calcium required for smooth muscle contraction.
Quantitative Data: Smooth Muscle Effects
Precise dose-response data for this compound on various smooth muscle types are not as extensively documented as for verapamil. However, studies on verapamil provide a valuable benchmark for understanding the anticipated effects of its metabolite.
| Compound | Preparation | Agonist | Effect | Quantitative Metric | Reference |
| Verapamil | Isolated human corpus cavernosum | Phenylephrine (10 µM) | Relaxation | 35.28% at 1 µM, 55.91% at 10 µM, 85.68% at 100 µM | [3] |
| Verapamil | Rabbit vesicourethral smooth muscle | Various (Ca2+, ACh, NE, ATP, electrical stimulation) | Inhibition of contraction | Effective concentrations from 1 x 10⁻⁸ to 1 x 10⁻⁶ M | [4] |
| Verapamil | Rat thoracic aorta | Phenylephrine | Relaxation | Concentration-dependent | [5] |
Experimental Protocols: Assessing Smooth Muscle Relaxation
Isolated Tissue Bath Assay for Vascular Tone
This protocol is a standard method for evaluating the effects of vasoactive compounds on isolated arterial rings.
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat, rabbit) in accordance with institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Gently remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width. The endothelium can be removed by gently rubbing the intimal surface with a fine wire if required.[5]
-
-
Experimental Setup:
-
Mount the aortic rings in an isolated tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with buffer changes every 15 minutes.
-
-
Procedure:
-
Induce a stable contraction with a contractile agent such as phenylephrine (e.g., 10 µM) or a high potassium solution.
-
Once a plateau in contraction is reached, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
Data is typically expressed as the percentage of relaxation relative to the pre-induced contraction.
-
Signaling Pathways in Smooth Muscle
The relaxation of smooth muscle by this compound is a direct consequence of its interference with the calcium-calmodulin signaling pathway.
Effects on Cardiac Tissue
This compound exerts significant effects on cardiac tissue, primarily through the blockade of L-type calcium channels, leading to negative inotropic (reduced contractility) and negative dromotropic (slowed atrioventricular conduction) effects.[2] It also interacts with other cardiac ion channels, which can influence the overall electrophysiological profile.
Quantitative Data: Cardiac Effects
| Compound | Target/Effect | Preparation | Quantitative Metric (IC50) | Reference |
| This compound | HERG K+ Channel | Xenopus oocytes | 3.8 µM | [6] |
| Verapamil | HERG K+ Channel | Xenopus oocytes | 3.8 µM | [6] |
| Verapamil | HERG K+ Channel | HEK293 cells | 0.214 µM | [7] |
| Verapamil | IKr (native HERG) | Rabbit ventricular myocytes | 0.268 µM | [7] |
| This compound | AV Nodal Conduction | Isolated rabbit heart | 20-50% of verapamil's effect at a 10-fold higher concentration | [8] |
| Verapamil | Negative Inotropy | Isolated perfused rat heart | ~50% reduction in contractile force at 5.98 x 10⁻⁸ M | [9] |
Experimental Protocols: Assessing Cardiac Effects
Whole-Cell Patch Clamp Electrophysiology of Cardiomyocytes
This technique allows for the detailed study of ion channel currents in single cardiac cells.
-
Cell Preparation:
-
Isolate ventricular myocytes from an animal model (e.g., guinea pig, rabbit) via enzymatic digestion.
-
Alternatively, use a stable cell line expressing the cardiac ion channel of interest (e.g., HEK293 cells expressing hERG).
-
-
Recording Solutions:
-
External Solution (for L-type Ca²⁺ current): (in mM) NaCl 135, CsCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for L-type Ca²⁺ current): (in mM) CsCl 120, MgATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.
-
-
Procedure:
-
Establish a whole-cell patch clamp configuration on a single cardiomyocyte.
-
Apply a voltage-clamp protocol to elicit the specific ion current of interest. For L-type Ca²⁺ channels, a typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing steps (e.g., to 0 mV).
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of this compound and record the resulting changes in current amplitude.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 value.
-
Langendorff Isolated Perfused Heart Preparation
This ex vivo model is used to assess the effects of drugs on the global function of the heart, including contractility and heart rate.
-
Heart Preparation:
-
Anesthetize the animal and perform a thoracotomy.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
-
Perfusion:
-
Initiate retrograde perfusion via the aorta with oxygenated Krebs-Henseleit solution at a constant pressure or flow rate and maintain at 37°C. This forces the perfusate into the coronary arteries.
-
-
Measurements:
-
Insert a balloon into the left ventricle connected to a pressure transducer to measure left ventricular developed pressure (LVDP), an index of contractility.
-
Place electrodes on the epicardial surface to record an electrocardiogram (ECG) for heart rate and rhythm analysis.
-
-
Procedure:
-
Allow the heart to stabilize and record baseline parameters.
-
Introduce this compound into the perfusate at various concentrations.
-
Record the dose-dependent changes in LVDP, heart rate, and other relevant parameters.
-
Signaling Pathways in Cardiac Tissue
This compound's primary effect in cardiac myocytes is the reduction of calcium influx, which directly impacts excitation-contraction coupling and cardiac conduction.
Interaction with P-glycoprotein
This compound is a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in drug absorption, distribution, and the development of multidrug resistance in cancer cells.[8][10] This inhibition can lead to significant drug-drug interactions.
Quantitative Data: P-glycoprotein Inhibition
| Compound | Substrate | Cell System | IC50 | Reference |
| This compound | Digoxin | P-gp-expressing Caco-2 and L-MDR1 cells | 0.3 µM | [10] |
| Verapamil | Digoxin | P-gp-expressing Caco-2 and L-MDR1 cells | 1.1 µM | [10] |
Experimental Protocol: P-glycoprotein Inhibition Assay
Calcein-AM Efflux Assay
This is a common fluorescence-based assay to screen for P-gp inhibitors.
-
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein. In cells overexpressing P-gp, calcein-AM is effluxed before it can be cleaved, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in fluorescence.
-
Procedure:
-
Plate P-gp overexpressing cells (e.g., L-MDR1) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., verapamil) for 15-30 minutes at 37°C.
-
Add Calcein-AM to the wells and incubate for an additional 30-60 minutes.
-
Wash the cells to remove extracellular dye.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Calculate the percentage of inhibition relative to control wells and determine the IC50 value.
-
Workflow for P-gp Inhibition Assay
Conclusion
This compound is a pharmacologically active metabolite of verapamil with significant effects on smooth muscle and cardiac tissue. Its primary mechanism of action, the blockade of L-type calcium channels, is responsible for its vasodilatory and negative inotropic and dromotropic properties. Furthermore, its potent inhibition of P-glycoprotein highlights its potential for clinically significant drug-drug interactions and its utility as a tool in multidrug resistance research. The quantitative data and experimental protocols presented in this guide provide a foundational resource for further investigation into the nuanced pharmacology of this compound. A thorough understanding of its effects is crucial for optimizing the therapeutic use of verapamil and for the development of new cardiovascular drugs.
References
- 1. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Experimental study of verapamil on the relaxation of isolated human corpus cavernosum tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of calcium and verapamil on vesicourethral smooth muscle of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological-time-dependent differences in effect of verapamil on rat aorta and influence of endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic effects of verapamil metabolites in the isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Norverapamil in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust method for the sensitive and selective quantification of Norverapamil, the primary active metabolite of Verapamil, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Deuterated this compound (this compound-d6) is utilized as the internal standard to ensure high accuracy and precision. The method is validated over a linear range of 1.0 to 250.0 ng/mL and demonstrates excellent recovery, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is the N-demethylated active metabolite of Verapamil, a widely prescribed calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias. Monitoring the plasma concentrations of both Verapamil and this compound is crucial for understanding the drug's metabolism, assessing patient compliance, and optimizing therapeutic outcomes. This application note provides a comprehensive protocol for the reliable quantification of this compound in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound and this compound-d6 analytical standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Human plasma (K2-EDTA)
-
Phosphate buffer (pH 9.0)
-
Cyclohexane-dichloromethane extraction solvent
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed for the isolation of this compound and the internal standard from plasma.[1][2]
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Pipette 50 µL of human plasma into a microcentrifuge tube.[2]
-
Add the internal standard, D6-Norverapamil.[2]
-
Alkalinize the plasma samples by adding phosphate buffer (pH 9.0).[1]
-
Add the extraction solvent (e.g., a mixture of cyclohexane and dichloromethane) to the tube.[1]
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in the mobile phase for injection into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Chromatographic Conditions:
The chromatographic separation is achieved on a chiral or a standard C18 analytical column.[2][3]
-
Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water and acetonitrile.[2]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
The analysis is performed on a triple quadrupole mass spectrometer operating in the positive ion electrospray mode with multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion
-
This compound-d6 (IS): Precursor Ion > Product Ion
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C
Results and Discussion
Linearity and Sensitivity
The method was validated over a concentration range of 1.0 to 250.0 ng/mL for this compound in human plasma.[2] The calibration curve demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results, summarized in the table below, are within the acceptable limits for bioanalytical method validation.
Recovery
The absolute recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was found to be consistent and high, ranging from 91.1% to 108.1%.[2]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1.0 - 250.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Absolute Recovery | 91.1 - 108.1% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Key validation parameters of the analytical method.
References
- 1. Determination of verapamil and this compound in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of verapamil and its active metabolite, this compound, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Norverapamil in Caco-2 Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drug candidates. These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing various transport proteins, including the efflux pump P-glycoprotein (P-gp). P-gp plays a crucial role in limiting the oral bioavailability of many drugs by actively transporting them back into the intestinal lumen. Norverapamil, the major active metabolite of verapamil, is a potent P-gp inhibitor.[1] This document provides a detailed protocol for utilizing this compound in Caco-2 cell permeability assays to identify P-gp substrates and quantify the extent of their efflux.
Data Presentation
The inhibitory effect of this compound on the efflux of P-gp substrates can be quantified by determining the apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, both in the presence and absence of the inhibitor. The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is a key indicator of active efflux. A significant reduction in the ER in the presence of this compound suggests that the test compound is a P-gp substrate.
| Compound | Test Concentration (µM) | This compound Concentration (µM) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Reduction in ER |
| Digoxin | 5 | 0 | 0.1 ± 0.02 | 1.5 ± 0.3 | 15.0 | N/A |
| 5 | 0.3 | 0.8 ± 0.1 | 1.0 ± 0.2 | 1.25 | 91.7% | |
| Test Compound X (Hypothetical P-gp Substrate) | 10 | 0 | 0.5 ± 0.1 | 5.0 ± 0.8 | 10.0 | N/A |
| 10 | 1 | 2.5 ± 0.4 | 3.0 ± 0.5 | 1.2 | 88.0% | |
| Atenolol (Low Permeability Control) | 10 | 0 | 0.2 ± 0.05 | 0.25 ± 0.06 | 1.25 | N/A |
| Propranolol (High Permeability Control) | 10 | 0 | 20.0 ± 2.5 | 18.0 ± 2.0 | 0.9 | N/A |
Note: The IC50 value for this compound inhibiting P-gp-mediated digoxin transport in Caco-2 cells has been reported as 0.3 µM.[1]
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Caco-2 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto collagen-coated polycarbonate membrane Transwell® inserts (e.g., 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: The cells are cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[1] The cell culture medium should be changed every 2-3 days.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer must be confirmed before each experiment. This is achieved by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² is generally considered acceptable. Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be assessed to confirm tight junction integrity.
Bidirectional Permeability Assay with this compound
-
Preparation of Assay Solutions:
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES at pH 7.4 is a commonly used transport buffer.
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in the transport buffer to the final desired concentration. The final DMSO concentration should typically be less than 1%.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it in the transport buffer to the desired final concentrations for the inhibition assay. Based on its IC50, a concentration range of 0.1 µM to 10 µM is recommended to determine the concentration-dependent inhibition.
-
-
Apical to Basolateral (A-B) Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound solution (with or without this compound) to the apical (donor) chamber.
-
Add fresh transport buffer (with or without the corresponding concentration of this compound) to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B-A) Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound solution (with or without this compound) to the basolateral (donor) chamber.
-
Add fresh transport buffer (with or without the corresponding concentration of this compound) to the apical (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker for the same duration as the A-B assay.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).
-
-
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)
-
A compound is considered a P-gp substrate if its efflux ratio is ≥ 2 and this ratio is significantly reduced in the presence of this compound.
-
Visualizations
References
Application Notes and Protocols for Norverapamil Administration in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norverapamil is the primary and active metabolite of verapamil, a well-established L-type calcium channel blocker used in the treatment of hypertension.[1] Due to its significant pharmacological activity, this compound contributes substantially to the therapeutic effects of its parent compound. These application notes provide a detailed overview of the administration of verapamil in animal models of hypertension, which can serve as a strong proxy for understanding the potential effects and administration protocols for this compound, given the current scarcity of studies involving the direct administration of this compound in such models. The protocols and data presented are derived from studies on verapamil and are intended to guide the design of future studies focusing specifically on this compound.
This compound, like verapamil, exerts its antihypertensive effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle cells.[1] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[2] The information provided herein is based on extensive research into the administration of verapamil in various hypertensive animal models, with a focus on providing practical guidance for experimental design and execution.
Data Presentation: Quantitative Effects of Verapamil in Hypertensive Animal Models
The following tables summarize the quantitative data from key studies on the effects of verapamil on blood pressure and heart rate in hypertensive animal models. This data can be used as a reference for expected outcomes when designing experiments with this compound.
Table 1: Effects of Intravenous Verapamil Administration in Hypertensive Rats
| Animal Model | Verapamil Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg | Intravenous (i.v.) | ↓ 24% | No significant change (tachycardia prevented) | [3] |
| Sino-aortic Denervated Rats | 220 µg/kg/min | Intravenous (i.v.) Infusion | Significant Hypotension | ↑ (from 352 ± 7 to 422 ± 10 beats/min) | [4] |
| Anesthetized Rats | 1.88 mg/kg | Intravenous (i.v.) Infusion | ↓ | ↑ Cycle Length (↓ HR) | [5] |
| Normotensive and Hypertensive Rats | Not specified | Intravenous (i.v.) Infusion | ↓ (23% more in hypertensive rats) | Not specified | [6] |
Table 2: Effects of Oral Verapamil Administration in Spontaneously Hypertensive Rats (SHR)
| Verapamil Dose | Duration of Treatment | Route of Administration | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate (HR) | Reference |
| 18.7 and 49.9 mg/kg/day | 30 days | In food | ↓ Maximally 37 mm Hg | No effect | [7] |
| 50 mg/kg/day | 16 weeks | Not specified | No significant change in Mean Arterial Pressure, but significant decrease in Pulse Pressure | Not specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of verapamil in hypertensive animal models. These protocols can be adapted for studies involving this compound.
Protocol 1: Intravenous Administration of Verapamil in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the acute antihypertensive effects of intravenously administered verapamil.
Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).
Materials:
-
Verapamil hydrochloride solution (1 mg/kg)
-
Saline solution (vehicle control)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and recording system
Procedure:
-
Surgically implant catheters into the femoral vein (for drug administration) and femoral artery (for blood pressure measurement) of the SHR under appropriate anesthesia. Allow for a recovery period of at least 24 hours.
-
On the day of the experiment, connect the arterial catheter to a blood pressure transducer to record baseline mean arterial pressure (MAP) and heart rate (HR) in the conscious, unrestrained rat.
-
Administer a single bolus injection of verapamil (1 mg/kg, i.v.) through the venous catheter.[3]
-
Continuously monitor and record MAP and HR for a predetermined period (e.g., 60-120 minutes) post-administration to observe the peak effect and duration of action.
-
A control group of SHR should receive an equivalent volume of saline vehicle to account for any effects of the injection procedure.
-
Analyze the data by calculating the percentage change from baseline for MAP and HR at various time points.
Protocol 2: Chronic Oral Administration of Verapamil in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the long-term effects of oral verapamil on blood pressure and cardiac hypertrophy.
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
Materials:
-
Verapamil (e.g., Calan-SR)
-
Powdered rat chow
-
Metabolic cages for monitoring food intake
-
Tail-cuff plethysmography system for blood pressure measurement
-
Analytical balance
Procedure:
-
House the SHR in individual cages and allow them to acclimate for at least one week.
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a tail-cuff plethysmography system.
-
Prepare the verapamil-containing diet by mixing a calculated amount of powdered verapamil with the powdered chow to achieve the desired daily dose (e.g., 18.7 or 49.9 mg/kg/day).[7] The amount of drug to be added should be based on the average daily food consumption of the rats.
-
Administer the medicated diet to the treatment group for a period of 30 days.[7] A control group should receive the same chow without verapamil.
-
Monitor food intake daily to ensure consistent drug dosage.
-
Measure SBP and HR weekly throughout the 30-day treatment period.
-
At the end of the treatment period, euthanize the animals and excise the hearts to measure left ventricular mass to assess for regression of hypertrophy.
-
Analyze the data by comparing the changes in SBP, HR, and ventricular mass between the verapamil-treated and control groups.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound, as an active metabolite of verapamil, functions as an L-type calcium channel blocker. Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells and cardiac myocytes. This leads to vasodilation and a reduction in cardiac contractility and heart rate.
Caption: Mechanism of action of this compound.
Experimental Workflow for Intravenous Administration
The following diagram illustrates the general workflow for an acute study involving the intravenous administration of this compound in a hypertensive animal model.
Caption: Intravenous administration workflow.
Experimental Workflow for Oral Administration
This diagram outlines the typical workflow for a chronic study involving the oral administration of this compound in a hypertensive animal model.
Caption: Oral administration workflow.
References
- 1. partone.litfl.com [partone.litfl.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Effects of verapamil and nifedipine on systemic hemodynamics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of verapamil on blood pressure and heart rate in neurogenic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical effect of calcium on some cardiovascular effects of verapamil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Effects of verapamil and carbon monoxide on blood pressure and heart mass in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arterial structural changes with verapamil in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Validated Analytical Method for Norverapamil Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and validation of an analytical method for the stereoselective analysis of Norverapamil enantiomers. This compound, the primary active metabolite of Verapamil, is a chiral compound with distinct pharmacological and pharmacokinetic profiles for its R(+) and S(-) enantiomers.[1][2] Accurate quantification of these enantiomers is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological assessments in drug development.
The following sections outline a robust High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS/MS) for the simultaneous determination of R- and S-Norverapamil in human plasma. This method is based on established principles of chiral chromatography and bioanalytical method validation.
Method Overview
The developed method utilizes a chiral stationary phase for the enantiomeric separation of this compound, followed by sensitive and selective detection using a triple quadrupole mass spectrometer. Sample preparation involves a straightforward liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.[1][3]
Experimental Protocols
Materials and Reagents
-
Reference Standards: R-Norverapamil, S-Norverapamil, and a suitable internal standard (IS), such as deuterated this compound (D6-Norverapamil).[3]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, trifluoroacetic acid, and ammonium acetate of analytical grade.
-
Biological Matrix: Drug-free human plasma.
-
Solid-Phase Extraction (SPE) Cartridges: As required.
Instrumentation and Chromatographic Conditions
A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is employed.
Table 1: HPLC and MS/MS Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Chiral Column | Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.05% Trifluoroacetic acid in Water:Acetonitrile (70:30, v/v)[3] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | Specific precursor-to-product ion transitions for each enantiomer and the IS. |
Standard Solution and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of R-Norverapamil, S-Norverapamil, and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water to create calibration curve (CC) and quality control (QC) working solutions.
-
CC and QC Samples: Spike drug-free human plasma with the appropriate working solutions to obtain a series of calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (CC, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC-MS/MS system.
A solid-phase extraction (SPE) procedure can also be optimized as an alternative to LLE.[1]
Method Validation
The analytical method should be validated according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA). The key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analytes and IS. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within 80-120%. |
| Precision and Accuracy | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Consistent and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables.
Table 3: Example of Linearity Data
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| R-Norverapamil | 1.0 - 250.0 | y = 0.0025x + 0.0012 | 0.9985 |
| S-Norverapamil | 1.0 - 250.0 | y = 0.0024x + 0.0015 | 0.9982 |
Table 4: Example of Precision and Accuracy Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| R-Norverapamil | LLOQ | 1.0 | 8.5 | 5.2 | 10.2 | 6.8 |
| LQC | 3.0 | 6.2 | -2.1 | 7.5 | -1.5 | |
| MQC | 50.0 | 4.8 | 1.5 | 5.9 | 2.3 | |
| HQC | 200.0 | 3.5 | 0.8 | 4.6 | 1.2 | |
| S-Norverapamil | LLOQ | 1.0 | 9.1 | 4.5 | 11.5 | 5.9 |
| LQC | 3.0 | 6.8 | -1.8 | 8.1 | -1.1 | |
| MQC | 50.0 | 5.1 | 1.9 | 6.3 | 2.8 | |
| HQC | 200.0 | 3.9 | 1.1 | 5.0 | 1.7 |
Visualizations
Caption: Workflow for the analysis of this compound enantiomers.
Caption: Bioanalytical method validation workflow.
References
- 1. Achiral and chiral HPLC analysis of this compound and its metabolites in microsomal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of verapamil and this compound enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of verapamil and its active metabolite, this compound, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Assessing Norverapamil's Effect on Drug Absorption via P-glycoprotein Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction The absorption of orally administered drugs is a critical determinant of their therapeutic efficacy. A key factor limiting the oral bioavailability of many drugs is the action of efflux transporters in the intestinal epithelium. P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is one of the most important efflux pumps.[1][2] It actively extrudes a wide variety of xenobiotics, including many therapeutic drugs, from enterocytes back into the intestinal lumen, thereby limiting their absorption into the systemic circulation.[1][2]
Norverapamil, the primary N-demethylated metabolite of Verapamil, is a potent P-gp inhibitor.[3][4][5] Assessing its ability to modulate the absorption of other drugs that are P-gp substrates is crucial for predicting and understanding potential drug-drug interactions (DDIs).[1][3] Co-administration of a P-gp inhibitor like this compound can increase the plasma concentrations of a P-gp substrate drug, potentially enhancing its efficacy but also increasing the risk of toxicity.[2][6]
These application notes provide a detailed experimental framework, including in vitro, ex vivo, and in vivo protocols, to comprehensively assess the effect of this compound on the absorption of P-gp substrate drugs. The provided methodologies are aligned with industry standards and regulatory expectations for DDI studies.[7][8][9][10][11]
Part 1: In Vitro Assessment of P-gp Inhibition using the Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the industry gold standard for in vitro prediction of intestinal drug absorption.[12][13] Human colon adenocarcinoma (Caco-2) cells, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional expression of transporters like P-gp.[12][14][15] This model allows for the determination of a compound's permeability and its potential as a substrate or inhibitor of efflux transporters.[16][17]
Experimental Protocol: Bidirectional Caco-2 Assay
This protocol details the steps to assess this compound's inhibitory effect on the P-gp-mediated efflux of a model substrate, Digoxin.[18][19]
1. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound, Digoxin (P-gp substrate), Atenolol (low permeability marker), Propranolol (high permeability marker)
-
LC-MS/MS system for quantification
2. Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed cells onto the apical (A) side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[20]
-
Prior to the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm².
3. Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES, pH 7.4).
-
Prepare transport solutions:
-
Apical (A) to Basolateral (B) Transport: Add Digoxin (10 µM) with and without this compound (e.g., at 1, 10, and 50 µM) to the apical chamber. Add fresh transport buffer to the basolateral (B) chamber.
-
Basolateral (B) to Apical (A) Transport: Add Digoxin (10 µM) with and without this compound to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
-
Include controls: Digoxin alone, Atenolol (low permeability), and Propranolol (high permeability).
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.
-
At the end of the incubation, collect samples from both apical and basolateral chambers. Also, collect a sample from the donor chamber at T=0 and T=2h.
-
Analyze the concentration of the test compounds in all samples using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (mol/cm³).[20]
-
-
-
Calculate the Efflux Ratio (ER):
-
Calculate the Percent Inhibition by this compound:
-
Compare the ER of Digoxin in the absence and presence of this compound. A reduction of the ER towards 1 indicates P-gp inhibition.
-
Data Presentation: Caco-2 Permeability Results
All quantitative data should be summarized in a structured table for clear interpretation.
Table 1: Effect of this compound on the Bidirectional Permeability of Digoxin across Caco-2 Monolayers
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) (Mean ± SD) | Efflux Ratio (ER) | % Recovery |
|---|---|---|---|---|---|
| Digoxin | 10 | A → B | 0.5 ± 0.1 | 15.2 | 95 ± 4% |
| 10 | B → A | 7.6 ± 0.8 | 97 ± 5% | ||
| Digoxin + this compound | 10 + 1 | A → B | 1.8 ± 0.3 | 4.3 | 94 ± 3% |
| 10 + 1 | B → A | 7.8 ± 0.6 | 96 ± 4% | ||
| Digoxin + this compound | 10 + 10 | A → B | 4.5 ± 0.5 | 1.2 | 98 ± 2% |
| 10 + 10 | B → A | 5.4 ± 0.7 | 95 ± 5% | ||
| Atenolol (Control) | 10 | A → B | 0.2 ± 0.05 | - | 99 ± 3% |
| Propranolol (Control) | 10 | A → B | 25.1 ± 2.3 | - | 96 ± 4% |
Visualization: Caco-2 Assay Workflow
Part 2: Ex Vivo Assessment using the Everted Rat Gut Sac Model
The everted gut sac model is a valuable ex vivo tool that preserves the architecture and metabolic activity of the intestine, providing a more physiologically relevant system than cell monolayers for studying drug absorption.[21][22][23]
Experimental Protocol: Everted Gut Sac
1. Animals and Tissue Preparation:
-
Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Euthanize the rat and immediately excise the jejunum segment of the small intestine.
-
Gently flush the segment with ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.
-
Carefully evert the intestinal segment over a glass rod.[24]
-
Cut the everted intestine into sacs of 3-4 cm in length and tie one end with a suture.
2. Transport Study:
-
Fill each sac with a known volume (e.g., 1 mL) of fresh, oxygenated Krebs-Ringer buffer (serosal fluid).
-
Weigh the filled sacs.
-
Place the sacs in flasks containing the mucosal fluid: oxygenated Krebs-Ringer buffer with the P-gp substrate (e.g., Digoxin 10 µM) and varying concentrations of this compound (0, 1, 10, 50 µM).
-
Incubate at 37°C in a shaking water bath for 60 minutes, ensuring continuous oxygenation (95% O₂/5% CO₂).
-
After incubation, remove the sacs, blot them dry, and weigh them.
-
Collect the serosal fluid from inside the sac and the mucosal fluid from the flask.
-
Analyze the drug concentration in both mucosal and serosal fluids by LC-MS/MS.
3. Data Analysis:
-
Calculate the amount of drug transported into the serosal side (inside the sac).
-
Express the transport as a serosal-to-mucosal (S/M) concentration ratio.
-
An increase in the S/M ratio in the presence of this compound indicates inhibition of luminal efflux.
Data Presentation: Everted Gut Sac Results
Table 2: Effect of this compound on Digoxin Transport in the Everted Rat Gut Sac Model
| Group | This compound Conc. (µM) | Serosal Digoxin Conc. (ng/mL) (Mean ± SD) | Mucosal Digoxin Conc. (ng/mL) (Mean ± SD) | S/M Ratio |
|---|---|---|---|---|
| Control | 0 | 15.5 ± 2.1 | 985.2 ± 45.1 | 0.016 |
| Low Dose | 1 | 38.7 ± 4.5 | 979.8 ± 51.3 | 0.040 |
| Mid Dose | 10 | 95.2 ± 10.3 | 981.5 ± 48.9 | 0.097 |
| High Dose | 50 | 148.6 ± 15.7 | 975.4 ± 55.6 | 0.152 |
Part 3: In Vivo Pharmacokinetic Interaction Study
In vivo studies are essential to confirm the clinical relevance of in vitro findings.[1] This protocol describes a pharmacokinetic study in rats to determine if this compound alters the systemic exposure of an orally administered P-gp substrate.
Experimental Protocol: Rat Pharmacokinetic Study
1. Animals and Dosing:
-
Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for blood sampling.
-
Divide animals into two groups (n=6 per group):
-
Group 1 (Control): Receive the P-gp substrate drug (e.g., Digoxin, 0.5 mg/kg) via oral gavage.
-
Group 2 (Treatment): Receive this compound (e.g., 10 mg/kg, p.o.) 30 minutes prior to the administration of the P-gp substrate drug (Digoxin, 0.5 mg/kg, p.o.).
-
-
The pre-dosing with the inhibitor ensures that P-gp is blocked at the time of substrate absorption.
2. Blood Sampling:
-
Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose of the substrate drug.
-
Collect blood into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
3. Sample Analysis and Pharmacokinetic Calculations:
-
Quantify the concentration of the substrate drug in plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis using software like Phoenix WinNonlin.
-
Calculate key PK parameters:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC₀₋ₜ (Area under the plasma concentration-time curve from time 0 to the last measurable time point)
-
AUC₀₋ᵢₙf (Area under the curve extrapolated to infinity)
-
-
Compare the PK parameters between the control and treatment groups using appropriate statistical tests (e.g., Student's t-test).
Data Presentation: In Vivo Pharmacokinetic Parameters
Table 3: Pharmacokinetic Parameters of Digoxin Following Oral Administration in Rats With and Without Co-administration of this compound
| Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC₀₋ᵢₙf (ng·hr/mL) |
|---|---|---|---|
| Digoxin Alone (0.5 mg/kg) | 12.5 ± 2.8 | 1.0 ± 0.5 | 75.4 ± 15.2 |
| Digoxin + this compound (10 mg/kg) | 28.1 ± 5.5* | 1.5 ± 0.5 | 210.8 ± 42.6* |
Statistically significant difference from the "Digoxin Alone" group (p < 0.05).
Part 4: Overall Strategy and Mechanistic Visualization
A multi-tiered approach ensures a thorough investigation, starting with high-throughput in vitro screening and progressing to more complex and physiologically relevant models.
Visualization: Overall Experimental Strategy
References
- 1. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and this compound, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically based pharmacokinetic modelling and in vivo [I]/Ki accurately predict P-glycoproteinmediated drug-drug interactions with dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA guides drug-drug interaction studies for therapeutic proteins | RAPS [raps.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Absorption Studies: In Situ, In Vitro and In Silico Models - Google Books [books.google.com.sg]
- 18. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Everted gut sac model as a tool in pharmaceutical research: limitations and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Everted gut sac model as a tool in pharmaceutical research: limitations and applications | Semantic Scholar [semanticscholar.org]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Analysis of Verapamil and its Metabolite, Norverapamil, in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Verapamil is a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias. It undergoes extensive first-pass metabolism in the liver, with its primary active metabolite being Norverapamil. Monitoring the plasma concentrations of both Verapamil and this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Verapamil and this compound in human plasma. The described method is suitable for high-throughput analysis, offering excellent accuracy and precision.
Experimental Protocols
This section details the complete protocol for the analysis of Verapamil and this compound in human plasma, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Verapamil Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Reference Standard)
-
Verapamil-d3 or D6-Verapamil (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (Blank, K2-EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Verapamil, this compound, and the internal standard (IS) by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Verapamil and this compound in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5 - 100 ng/mL) and QC samples (low, mid, and high concentrations).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 5 ng/mL Verapamil-d3) in methanol.[1]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution in methanol.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Waters ACQUITY BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Acetate in Water.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 5 | 95 |
| 2.0 | 5 | 95 |
| 2.1 | 95 | 5 |
| 4.0 | 95 | 5 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Verapamil | 455.3 | 165.2 |
| This compound | 441.5 | 165.3 |
| Verapamil-d3 (IS) | 458.3 | 165.0 |
Data Presentation
The following tables summarize the quantitative data typically obtained during the validation of this LC-MS/MS method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) |
| Verapamil | 0.5 - 100 | ≥ 0.999 |
| This compound | 0.5 - 100 | ≥ 0.999 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| Verapamil | Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Mid | 50 | < 15 | < 15 | 85 - 115 | |
| High | 80 | < 15 | < 15 | 85 - 115 | |
| This compound | Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Mid | 50 | < 15 | < 15 | 85 - 115 | |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Verapamil | > 85 | 85 - 115 |
| This compound | > 85 | 85 - 115 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the metabolic relationship between Verapamil and this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of Verapamil and this compound.
Caption: Metabolic pathway of Verapamil to its active metabolite, this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of Verapamil and this compound in human plasma. The simple protein precipitation sample preparation procedure and the rapid chromatographic analysis make this method ideal for clinical and research laboratories conducting pharmacokinetic and therapeutic drug monitoring studies. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
References
Application Notes and Protocols for In-Vivo Rodent Studies of Norverapamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norverapamil, the primary N-demethylated metabolite of the L-type calcium channel blocker verapamil, is an active compound with significant biological effects. It is a potent inhibitor of the P-glycoprotein (P-gp, also known as ABCB1) efflux pump and also exhibits calcium channel blocking activity. These properties make this compound a compound of interest in various research areas, including drug metabolism, pharmacokinetics, oncology (for overcoming multidrug resistance), and cardiovascular research.
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize quantitative data from in-vivo rodent studies where verapamil was administered, and the pharmacokinetic parameters of this compound were determined. This information can be used to estimate the expected exposure to this compound when administering verapamil.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Verapamil Administration
| Parent Drug Administered | Verapamil Dose | Route of Administration | Rat Strain | This compound Cmax | This compound AUC | Reference |
| Verapamil | 10 mg/kg | Intravenous | Sprague-Dawley | - | Unchanged in hyperlipidemic vs. control rats | [1] |
| Verapamil | 10 mg/kg | Oral | Sprague-Dawley | - | Unchanged in hyperlipidemic vs. control rats | [1] |
| Verapamil | 9 mg/kg | Oral | Sprague-Dawley | Significantly higher with hesperidin co-administration | Significantly higher with hesperidin co-administration | [2] |
| Verapamil | 30 mg/kg | Intraperitoneal | Fisher 344 | Peak tissue levels at 1-2 hours post-dosing | - | [3] |
Note: Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve) are key pharmacokinetic parameters indicating the extent of drug exposure.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in-vivo assessment of this compound in rodents, based on the administration of verapamil.
Protocol 1: Oral Administration of Verapamil in Rats for this compound Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound following oral administration of verapamil to rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Verapamil hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Verapamil Formulation: Prepare a solution or suspension of verapamil hydrochloride in the chosen vehicle at the desired concentration (e.g., for a 9 mg/kg dose in a 200g rat, prepare a solution that delivers the dose in a volume of 1-2 ml).
-
Administration: Administer the verapamil formulation to the rats via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 ml) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of this compound using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters for this compound, including Cmax, Tmax, and AUC, using appropriate software.
Protocol 2: Intravenous Administration of Verapamil in Rats for this compound Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration of verapamil to rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins
-
Verapamil hydrochloride
-
Sterile saline for injection
-
Infusion pump (optional)
-
Blood collection supplies
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Preparation: Use rats with surgically implanted jugular vein cannulas for easy and repeated blood sampling and drug administration. Allow animals to recover from surgery before the experiment.
-
Verapamil Formulation: Prepare a sterile solution of verapamil hydrochloride in saline at the desired concentration for intravenous injection (e.g., for a 10 mg/kg dose).
-
Administration: Administer the verapamil solution as a bolus injection or a controlled infusion through the jugular vein cannula.
-
Blood Sampling: Collect blood samples at predetermined time points, similar to the oral administration protocol.
-
Plasma Preparation and Analysis: Follow the same steps as in Protocol 1 for plasma preparation and analysis of this compound concentrations.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters for this compound.
Mandatory Visualization
Signaling Pathway of this compound's P-glycoprotein Inhibition
Caption: this compound inhibits P-glycoprotein, increasing intracellular drug levels.
Experimental Workflow for In-Vivo Rodent Study of this compound
Caption: Workflow for in-vivo rodent pharmacokinetic study of this compound.
Logical Relationship of this compound's Dual Action
Caption: this compound's dual action on P-gp and calcium channels.
Disclaimer
The information provided in these application notes is for research purposes only and is based on a review of the available scientific literature. As there is a lack of studies on the direct administration of this compound to rodents, the dosage and administration protocols are inferred from studies using the parent drug, verapamil. Researchers should carefully consider the experimental context and may need to perform dose-ranging studies to determine the optimal dosage for their specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Pharmacokinetics of verapamil and its metabolite this compound in rats with hyperlipidaemia induced by poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced bioavailability of verapamil after oral administration with hesperidin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Norverapamil's IC50 on Calcium Channels Using a Cell-Based Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated calcium channels (VGCCs) are crucial transmembrane proteins that regulate calcium influx into cells in response to membrane depolarization. This calcium influx acts as a second messenger, triggering a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[1][2][3][4] L-type calcium channels, a subtype of VGCCs, are prominent in cardiac and smooth muscle cells and are a key target for cardiovascular drugs.[5] Norverapamil, the primary active metabolite of Verapamil, is known to be a blocker of L-type calcium channels.[1][6][7] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on L-type calcium channels using a cell-based fluorescence assay. The protocol employs a cell line endogenously expressing L-type calcium channels, the calcium-sensitive fluorescent dye Fluo-4 AM, and a fluorescence microplate reader for high-throughput analysis.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit calcium influx through L-type calcium channels. Cells are loaded with Fluo-4 AM, a membrane-permeable dye that becomes fluorescent upon binding to free calcium in the cytoplasm.[8][9] Depolarization of the cell membrane, induced by a high concentration of potassium chloride (KCl), opens the voltage-gated L-type calcium channels, leading to an influx of calcium and a subsequent increase in Fluo-4 fluorescence. In the presence of this compound, the influx of calcium is inhibited, resulting in a dose-dependent decrease in the fluorescence signal. The IC50 value, representing the concentration of this compound required to inhibit 50% of the calcium influx, is then calculated from the dose-response curve.
Experimental Protocols
Materials and Reagents
-
Cell line expressing L-type calcium channels (e.g., HEK293, SH-SY5Y, or a recombinant cell line)
-
This compound hydrochloride (powder)
-
Verapamil hydrochloride (positive control)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fluo-4 AM, cell permeant
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Potassium Chloride (KCl)
-
Cell culture medium (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Poly-D-lysine coated 96-well black-walled, clear-bottom microplates
-
Sterile, disposable reagent reservoirs and multichannel pipettes
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation® 3)
Cell Preparation
-
Culture cells in appropriate growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, seed the cells into a 96-well black-walled, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.[8]
-
Incubate the plate overnight to allow for cell attachment and formation of a monolayer.
Preparation of Solutions
-
Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of this compound and Verapamil in 100% DMSO.
-
Compound Dilution Plate: Perform serial dilutions of the this compound and Verapamil stock solutions in HBSS with 20 mM HEPES to create a range of concentrations for the dose-response curve. A typical final assay concentration range might be from 1 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the compounds).
-
Fluo-4 AM Loading Solution (4 µM): Prepare a 1 mM stock solution of Fluo-4 AM in DMSO. On the day of the experiment, dilute the Fluo-4 AM stock solution to a final concentration of 4 µM in HBSS with 20 mM HEPES. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.
-
High Potassium Depolarization Solution (80 mM KCl): Prepare a stock solution of KCl in HBSS with 20 mM HEPES. The final concentration in the well after addition will be 80 mM to induce membrane depolarization.
Assay Procedure
-
Dye Loading:
-
Compound Incubation:
-
After incubation, gently wash the cells twice with 100 µL/well of HBSS with 20 mM HEPES to remove extracellular dye.
-
After the final wash, leave 100 µL of HBSS with 20 mM HEPES in each well.
-
Add 50 µL of the diluted this compound, Verapamil, or vehicle control from the compound dilution plate to the corresponding wells of the cell plate.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Set up the fluorescence microplate reader (e.g., FlexStation® 3) to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[8]
-
Program the instrument to add 50 µL/well of the high potassium depolarization solution to initiate calcium influx.
-
Record the fluorescence signal before and after the addition of the KCl solution for a period of 1 to 3 minutes to capture the peak calcium response.
-
Data Analysis
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence before KCl addition from the peak fluorescence after KCl addition.
-
Normalize the data by expressing the response in the presence of the compound as a percentage of the control response (vehicle-treated cells).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Inhibitory Potency of this compound and Verapamil on L-type Calcium Channels
| Compound | IC50 (µM) | Hill Slope |
| This compound | 8.5 | 1.1 |
| Verapamil | 1.6 | 1.0 |
Note: The IC50 values presented are example data for illustrative purposes and may vary depending on the specific cell line and experimental conditions.
Mandatory Visualizations
Caption: Voltage-Gated Calcium Channel Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for Determining this compound's IC50 on Calcium Channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Calcium Channel | TargetMol [targetmol.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacologic and Therapeutic Considerations in Hypertension Therapy With Calcium Channel Blockers: Focus on Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. droracle.ai [droracle.ai]
- 9. On the specificity of verapamil as a calcium channel-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Norverapamil Solubility: A Technical Support Guide for In-Vitro Experiments
For researchers, scientists, and drug development professionals utilizing norverapamil in in-vitro settings, ensuring its complete dissolution is paramount for accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the known solubilities of this compound hydrochloride in common laboratory solvents?
A1: The solubility of this compound hydrochloride can vary slightly between different suppliers and batches. However, typical solubility data is summarized in the table below. It is always recommended to consult the certificate of analysis provided by your supplier for lot-specific solubility information.
Q2: How should I prepare a stock solution of this compound hydrochloride?
A2: To prepare a high-concentration stock solution, it is recommended to use an organic solvent such as DMSO, ethanol, or DMF.[1] For example, to prepare a 10 mM stock solution in DMSO, you would dissolve 4.77 mg of this compound hydrochloride (molar mass: 477.0 g/mol ) in 1 mL of high-purity DMSO. Gentle warming and vortexing can aid in dissolution.[2]
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A3: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent from your stock solution also gets diluted, reducing its ability to keep the compound dissolved. To prevent this, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[3] It is also crucial to add the stock solution to the pre-warmed medium while vortexing to ensure rapid and uniform mixing.
Q4: Can I dissolve this compound hydrochloride directly in water or PBS?
A4: this compound hydrochloride is soluble in water and PBS (pH 7.2), but at lower concentrations compared to organic solvents.[1][4] If you choose to prepare a stock solution in water, it is advisable to filter-sterilize it through a 0.22 µm filter before use.[4] For long-term storage of aqueous stock solutions, it is recommended to aliquot and store at -20°C or -80°C to prevent degradation.[4]
Data Presentation: this compound Hydrochloride Solubility
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Water | ≥ 50 | ≥ 104.81 | [4] |
| DMSO | ≥ 31 | ≥ 64.98 | [4] |
| DMSO | 10 | 20.96 | [1] |
| DMF | 15 | 31.44 | [1] |
| Ethanol | 10 | 20.96 | [1] |
| PBS (pH 7.2) | 0.25 | 0.52 | [1] |
Note: "≥" indicates that the saturation point was not reached at the specified concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Accurately weigh out 4.77 mg of this compound hydrochloride.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in tightly sealed vials.[4]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
-
Vortex mixer or pipette for mixing
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you would need 10 µL of the 10 mM stock solution.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. In the example above, the final DMSO concentration would be 0.1%.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium.
-
Immediately mix the solution thoroughly by vortexing gently or by pipetting up and down. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the medium for any signs of precipitation (cloudiness or visible particles).
-
If the solution is clear, it is ready for use in your in-vitro experiment.
Mandatory Visualization
Caption: Workflow for preparing and troubleshooting this compound solutions for in-vitro experiments.
Caption: Simplified signaling pathway showing the inhibitory effects of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The concentration is too high for the solvent, or the solvent has absorbed moisture. | - Gently warm the solution in a 37°C water bath and vortex to attempt redissolution. - Prepare a fresh stock solution, ensuring the use of anhydrous DMSO.[4] - Consider preparing a slightly lower concentration stock solution. |
| Precipitation upon dilution in aqueous media | The final concentration of this compound exceeds its aqueous solubility. The final concentration of the organic co-solvent is too low to maintain solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is maintained at the highest non-toxic level for your cell line (typically ≤ 0.5%).[3] - Add the stock solution to pre-warmed media while vortexing to ensure rapid dispersion. - Prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer before the final dilution in the cell culture medium. |
| Cloudiness or film formation in the culture plate | Interaction with components of the cell culture medium, such as proteins in fetal bovine serum (FBS). | - Test the solubility of this compound in your basal medium without FBS to see if serum is the cause. - Consider reducing the serum concentration if your experimental design allows. - Prepare the final dilution of this compound in serum-free medium first, then add the required amount of serum. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | - After preparing the working solution, centrifuge a small aliquot at high speed to check for any pellet, which would indicate undissolved compound. - Always visually inspect your solutions for clarity before each experiment. - Prepare fresh working solutions for each experiment to avoid potential degradation or precipitation over time. |
References
Troubleshooting Norverapamil instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norverapamil. The information provided addresses common issues related to the stability of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound hydrochloride has good solubility in water. However, its solubility can be pH-dependent. Precipitation may occur if the pH of your aqueous solution is not optimal or if the concentration exceeds its solubility at a given pH and temperature.
-
Check the pH: Ensure the pH of your buffer is compatible with this compound's solubility. Acidic to neutral pH is generally recommended.
-
Sonication: Gentle sonication can help redissolve the precipitate.
-
Solvent System: For stock solutions, consider using solvents like DMSO or ethanol, followed by serial dilution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may have physiological effects.
-
Fresh Preparation: It is recommended to prepare fresh aqueous solutions of this compound for your experiments to minimize stability issues. We do not recommend storing aqueous solutions for more than one day.[1]
Q2: I am observing a loss of this compound concentration in my aqueous solution over time. What could be the cause?
A2: this compound, like its parent compound Verapamil, can be susceptible to degradation in aqueous solutions, especially under certain conditions. The primary factors influencing its stability are pH, temperature, and light.
-
pH-Dependent Hydrolysis: this compound may undergo hydrolysis. Based on studies of Verapamil, degradation is more likely to occur under alkaline conditions.[2] It is advisable to maintain your solutions at a neutral or slightly acidic pH.
-
Temperature Sensitivity: Elevated temperatures can accelerate the degradation of this compound. Store stock solutions and experimental samples at recommended temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[3]
-
Photostability: Exposure to light, particularly UV light, can cause photodegradation. It is recommended to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.
-
Oxidation: this compound may be susceptible to oxidation.[2] Avoid sources of oxidative stress and consider using degassed buffers for your experiments.
Q3: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What are these?
A3: Unexpected peaks are likely degradation products of this compound. Forced degradation studies on Verapamil have shown that it degrades under hydrolytic (especially alkaline) and oxidative conditions.[2] this compound is expected to have a similar degradation profile. In biological systems, this compound is further metabolized by P450 enzymes to products such as D-620 and PR-22.[4]
To confirm if the new peaks are degradation products, you can perform a forced degradation study on a pure this compound standard.
Q4: My HPLC results for this compound are inconsistent, showing shifting retention times and poor peak shape. How can I troubleshoot this?
A4: Inconsistent HPLC results can be due to a variety of factors related to the instrument, column, mobile phase, or sample preparation.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each run. Insufficient equilibration can lead to retention time drift.
-
Mobile Phase pH: The pH of the mobile phase is critical for the retention and peak shape of ionizable compounds like this compound. A small change in pH can cause significant shifts in retention time. Prepare fresh mobile phase daily and ensure the pH is consistent.
-
Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Sample Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., plasma, cell lysate), other components may interfere with the analysis. Proper sample preparation, such as protein precipitation or solid-phase extraction, is crucial.
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape and shifting retention times. Regularly flush your column with a strong solvent.
Quantitative Data on this compound Stability
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation of this compound (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | < 10% | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 10 - 20% | Hydrolytic degradation products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 15 - 25% | N-oxide and other oxidative products |
| Thermal Degradation | Solid State | 48 hours | 105°C | < 5% | Minimal degradation expected |
| Photodegradation | UV light (254 nm) | 24 hours | Room Temp | 5 - 15% | Photolytic degradation products |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of this compound
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve in a suitable solvent such as water, DMSO, or ethanol. For a 1 mg/mL stock in water, this compound hydrochloride is soluble.[3]
-
If using an organic solvent, ensure it is of high purity.
-
Store the stock solution in an amber vial at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution to the desired concentration using your experimental buffer (e.g., PBS, cell culture media).
-
Ensure the final concentration of any organic solvent is minimal and does not affect your experimental system.
-
Use the working solution promptly and avoid prolonged storage at room temperature or exposure to light.
-
Protocol 2: Forced Degradation Study of this compound
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.2 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.2 M NaOH. Heat at 60°C for 8 hours. Cool and neutralize with an equivalent amount of 0.2 M HCl.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 105°C for 48 hours. Dissolve a known amount in the solvent to prepare a 100 µg/mL solution.
-
Photodegradation: Expose the this compound solution (100 µg/mL) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of degradation and identify degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 231 nm and 279 nm.
Visualizations
Caption: Likely chemical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. journalcra.com [journalcra.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. resolvemass.ca [resolvemass.ca]
Optimizing Norverapamil Concentration for Cell Culture Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Norverapamil in cell culture studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action in cell culture?
This compound is the primary active N-demethylated metabolite of Verapamil, a well-known L-type calcium channel blocker.[1][2] In cell culture, this compound exhibits a dual mechanism of action:
-
L-type Calcium Channel Blocker: It inhibits the influx of calcium ions through L-type calcium channels, which are crucial for various cellular processes, including muscle contraction and signal transduction.[1]
-
P-glycoprotein (P-gp) Inhibitor: this compound is a potent inhibitor of P-glycoprotein, an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a wide range of xenobiotics, including many anticancer drugs. This inhibition can reverse multidrug resistance (MDR) in cancer cell lines.[1][3]
Q2: What is a recommended starting concentration for this compound in my cell line?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data, here are some general recommendations:
-
For P-glycoprotein (P-gp) inhibition: A starting concentration range of 1-10 µM is often effective for reversing multidrug resistance in various cancer cell lines.
-
For L-type calcium channel blockade: While this compound has less potent calcium channel blocking activity than Verapamil, concentrations in the micromolar range are typically used. It is advisable to perform a dose-response curve starting from 1 µM up to 50 µM to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent and store it under appropriate conditions.
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, store at -20°C or -80°C. A stock solution in DMSO can be stable for several months when stored properly.
Q4: I am observing unexpected cytotoxicity with this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the cytotoxic threshold.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.5%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.
Q5: My this compound treatment is not showing the expected effect on P-gp inhibition. What should I check?
If you are not observing the expected P-gp inhibition, consider the following:
-
P-gp Expression Levels: Confirm that your cell line expresses sufficient levels of P-glycoprotein.
-
Substrate Competition: Ensure that the substrate you are using to assess P-gp activity is a known substrate and that its concentration is appropriate.
-
Incubation Time: The pre-incubation time with this compound may need to be optimized. A pre-incubation of 30-60 minutes is often sufficient.
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound IC50 Values for P-glycoprotein (P-gp) Inhibition
| Cell System | Substrate | IC50 (µM) | Reference |
| Caco-2 cells | Digoxin | 0.3 | [4] |
| L-MDR1 cells | Digoxin | Not specified, but effective inhibitor | [4] |
| CEM/VCR 1000 (leukemia) | Epirubicin | Not directly measured for this compound, but Verapamil at 3-10 µg/ml showed significant enhancement | [5] |
Table 2: Verapamil (Parent Compound) IC50 Values for L-type Calcium Channel Blockade
| Preparation | IC50 | Reference |
| L-type Ca2+ channels | 250 nM - 15.5 µM | [6] |
| T-type Ca2+ channels | ~20 µM | [7] |
Note: Data for this compound's direct IC50 on L-type calcium channels in specific cell lines is limited. It is generally considered to have about 20% of the activity of Verapamil.
Detailed Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
This protocol describes a method to assess the inhibitory effect of this compound on P-gp-mediated efflux using a fluorescent substrate like Calcein-AM or Rhodamine 123.
Materials:
-
P-gp overexpressing cells and a parental cell line (as a control)
-
Complete cell culture medium
-
This compound
-
Fluorescent P-gp substrate (e.g., Calcein-AM or Rhodamine 123)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed both P-gp overexpressing and parental cells into a 96-well plate and allow them to attach overnight.
-
Inhibitor Pre-incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound or the positive control. Incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add the fluorescent P-gp substrate to each well at its optimal concentration.
-
Incubation: Incubate the plate for a specified period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake and efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from wells without cells. Calculate the percentage of P-gp inhibition for each this compound concentration relative to the untreated control (0% inhibition) and the positive control (100% inhibition). Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor cell growth or attachment after this compound treatment | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). | |
| The cell line is particularly sensitive to calcium channel blockade. | Consider using a lower concentration range or a different cell line. | |
| Inconsistent results in P-gp inhibition assays | Low or variable P-gp expression in the cell line. | Verify P-gp expression levels using Western blot or qPCR. |
| Inefficient substrate for the assay. | Use a well-validated P-gp substrate and optimize its concentration. | |
| Sub-optimal incubation times. | Optimize both the pre-incubation time with this compound and the substrate incubation time. | |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the medium. | Prepare a fresh, lower concentration stock solution. Ensure the final DMSO concentration is sufficient to maintain solubility. |
| Interaction with components in the serum or medium. | Test the solubility of this compound in serum-free medium. | |
| No effect on intracellular calcium levels | The concentration of this compound is too low to effectively block L-type calcium channels. | Increase the concentration of this compound. Perform a dose-response experiment. |
| The cell line does not express functional L-type calcium channels. | Verify the expression and functionality of L-type calcium channels in your cell line. | |
| The method for measuring intracellular calcium is not sensitive enough. | Optimize your calcium imaging protocol, including the choice of calcium indicator dye and loading conditions. |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
Caption: Dual inhibitory action of this compound on L-type calcium channels and P-glycoprotein.
Experimental Workflow for Assessing P-gp Inhibition
Caption: Step-by-step workflow for conducting a P-glycoprotein inhibition assay.
Logical Relationship of this compound's Action on P-gp
Caption: The logical cascade of events following P-glycoprotein inhibition by this compound.
References
- 1. This compound | Calcium Channel | TargetMol [targetmol.com]
- 2. nbinno.com [nbinno.com]
- 3. Achiral and chiral HPLC analysis of this compound and its metabolites in microsomal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adl.usm.my [adl.usm.my]
- 6. stemcell.com [stemcell.com]
- 7. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Norverapamil Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from norverapamil interference in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is the primary active N-demethylated metabolite of verapamil, a well-known L-type calcium channel blocker.[1] In experimental settings, particularly in drug development and cell biology, this compound is frequently used as a potent inhibitor of the P-glycoprotein (P-gp) efflux pump.[2] Its ability to block P-gp is valuable for studying drug transport, multidrug resistance in cancer cells, and potential drug-drug interactions.[3][4]
Q2: How does this compound interfere with fluorescence-based assays?
This compound can interfere with fluorescence-based assays in two primary ways:
-
Intrinsic Fluorescence (Autofluorescence): this compound itself is a fluorescent molecule. Studies on its parent compound, verapamil, show fluorescence with excitation and emission peaks around 280 nm and 310-320 nm, respectively.[5][6] This inherent fluorescence can lead to high background signals, reducing the signal-to-noise ratio and potentially masking the signal from the experimental fluorophore.
-
Biological Activity: As a P-gp inhibitor, this compound is intended to alter the biology of the system, for example, by preventing the efflux of fluorescent P-gp substrates like Calcein-AM.[3] It can also have other biological effects, such as altering membrane potential, which could indirectly affect assays that use potentiometric fluorescent dyes.[7]
Q3: What are the typical excitation and emission wavelengths for this compound's autofluorescence?
Q4: Are there any alternatives to this compound that have less fluorescence interference?
Yes, several other P-gp inhibitors are available. When selecting an alternative, consider its spectral properties and mechanism of action. Some potential alternatives include:
-
Tariquidar and Zosuquidar: These are potent and specific P-gp inhibitors that may have different fluorescence profiles.
-
PSC 833 (Valspodar): A non-immunosuppressive cyclosporine D analog that inhibits P-gp.
It is crucial to characterize the autofluorescence of any potential alternative in your specific assay system before use.
Troubleshooting Guides
Issue 1: High Background Fluorescence in the Presence of this compound
Possible Cause: Intrinsic fluorescence (autofluorescence) of this compound is overlapping with the emission spectrum of your assay's fluorophore.
Solutions:
-
Measure this compound's Spectrum: First, measure the excitation and emission spectra of this compound alone in your assay buffer to confirm it is the source of the high background.
-
Subtract Background: If the fluorescence of this compound is stable over the course of your experiment, you can subtract the signal from wells containing only this compound (no fluorescent probe) from your experimental wells.
-
Use Red-Shifted Dyes: this compound's fluorescence is in the UV/blue region of the spectrum.[5][6] Switching to fluorophores that excite and emit at longer wavelengths (e.g., in the green, red, or far-red regions) can often resolve the issue.[8]
-
Spectral Unmixing: For imaging or flow cytometry applications, spectral unmixing algorithms can be used to mathematically separate the fluorescence signal of your probe from the autofluorescence of this compound.[9][10][11][12] This requires acquiring the emission spectrum of this compound alone as a reference.
-
Fluorescence Quenching: In some cases, it may be possible to add a quenching agent that selectively reduces the fluorescence of this compound without affecting your probe of interest.[13][14] This approach requires careful validation to ensure the quencher does not interfere with the assay's biology. Trypan blue has been used to quench green fluorescence and may be a starting point for investigation.[15]
Issue 2: Inconsistent or Unexpected Results in P-gp Efflux Assays
Possible Cause: The concentration of this compound may be suboptimal, or its effect may be masked by its autofluorescence.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for P-gp inhibition in your cell system. The IC50 for this compound's inhibition of P-gp-mediated digoxin transport has been reported to be approximately 0.3 µM.[2]
-
Use a Kinetic Assay: Instead of taking a single endpoint reading, measure the fluorescence signal over time. The initial rate of fluorescence change is often less affected by stable background fluorescence from the interfering compound.[16]
-
Control for Non-Specific Effects: Include control experiments to ensure that the observed effects are due to P-gp inhibition and not other mechanisms, such as cytotoxicity or direct quenching of the fluorescent substrate.
Quantitative Data
The inhibitory potency of this compound against P-gp has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express this potency.
| Inhibitor | P-gp Substrate | Cell System | IC50 (µM) | Reference |
| This compound | Digoxin | P-glycoprotein-expressing cell monolayers | 0.3 | [2] |
| Verapamil | Digoxin | P-glycoprotein-expressing cell monolayers | 1.1 | [2] |
Experimental Protocols
Protocol 1: Calcein-AM Efflux Assay for P-gp Inhibition
This fluorescence-based assay is widely used to assess P-gp activity.[3]
Principle: Calcein-AM is a non-fluorescent, cell-permeable compound. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is trapped in the cytoplasm. P-gp can actively transport Calcein-AM out of the cell before it is cleaved. A P-gp inhibitor like this compound will block this efflux, leading to an increase in intracellular fluorescence.[3]
Methodology:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells (e.g., Caco-2 or L-MDR1) at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., HBSS).
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or a positive control) for 15-30 minutes at 37°C. Include a vehicle-only control.
-
Substrate Loading: Add Calcein-AM to the cell suspension at a final concentration of 0.25-1 µM and incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Efflux Period: Wash the cells to remove excess Calcein-AM and resuspend them in a fresh, pre-warmed medium with or without the inhibitor. Incubate for an additional 30-60 minutes to allow for efflux.[3]
-
Data Acquisition: Measure the intracellular fluorescence of the cell population using a fluorescence plate reader or flow cytometer (typically with excitation at ~490 nm and emission at ~520 nm).
-
Data Analysis: Determine the median fluorescence intensity of the cell population. Calculate the percentage of inhibition by comparing the fluorescence of inhibitor-treated cells to that of control cells. Determine the IC50 value from the concentration-response curve.[3]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and this compound, Built and Evaluated for Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Verapamil and its metabolite this compound inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. beckman.com [beckman.com]
- 11. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
- 12. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence quenching; a practical problem in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Norverapamil Matrix Effects in Biological Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalytical analysis of norverapamil.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1] This phenomenon, occurring during LC-MS/MS analysis, can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification.[1][2]
Q2: Why is it crucial to use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A2: A SIL-IS, such as this compound-d7, is considered the gold standard for quantitative bioanalysis.[3] Because it has nearly identical physicochemical properties to this compound, it co-elutes and experiences similar matrix effects. This allows for accurate correction of signal variations during sample preparation and analysis, ensuring high precision and accuracy.
Q3: Which biological matrix is more challenging for this compound analysis: plasma or urine?
A3: Both plasma and urine present unique challenges. Plasma is a complex matrix containing high levels of proteins and phospholipids that can cause significant ion suppression.[1] Urine has a high salt content and contains various metabolic waste products that can also interfere with ionization.[1] The choice of sample preparation method should be carefully considered for each matrix.
Q4: What are the common sample preparation techniques to mitigate matrix effects for this compound?
A4: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3] PPT is a simple and fast method, but it may be less clean. LLE and SPE generally provide cleaner extracts and are more effective at removing interfering matrix components.[3][4]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Signal / Ion Suppression | - Inefficient sample clean-up, leading to co-elution of matrix components (e.g., phospholipids, salts).- Suboptimal chromatographic separation.- Incorrect ionization source parameters. | - Optimize Sample Preparation: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction or Liquid-Liquid Extraction to achieve a cleaner sample extract.[3][5]- Improve Chromatography: Adjust the mobile phase gradient to better separate this compound from the matrix components.[5]- Check Instrument Settings: Ensure the ionization source parameters (e.g., temperature, gas flow) are optimized for this compound.- Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor Recovery of this compound | - Inefficient extraction from the biological matrix.- Incorrect pH during Liquid-Liquid Extraction.- Inappropriate solvent selection for extraction or elution.- Analyte loss during solvent evaporation. | - Verify Extraction Protocol: For LLE, ensure the pH of the aqueous phase is optimized for the extraction of this compound.[4]- Select Appropriate Solvents: Use a validated extraction solvent for LLE or ensure the wash and elution solvents for SPE are appropriate for this compound.[6]- Optimize Evaporation Step: Carefully control the temperature and nitrogen flow during the dry-down step to prevent analyte loss. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation.- Variable matrix effects between different samples.- Instability of this compound in the matrix or final extract. | - Standardize Procedures: Ensure consistent timing and technique for all sample preparation steps.- Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[3]- Assess Analyte Stability: Perform stability tests to ensure this compound is not degrading during sample storage or processing. |
| Peak Tailing or Splitting in Chromatogram | - Column contamination or degradation.- Mismatch between injection solvent and mobile phase.- Presence of secondary interaction sites on the analytical column. | - Column Maintenance: Flush the column according to the manufacturer's instructions or replace it if it's old.- Solvent Compatibility: Ensure the final extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.[7]- Mobile Phase Modifier: Consider adding a small amount of a competing agent to the mobile phase to reduce secondary interactions. |
Quantitative Data Summary
The following tables summarize key performance metrics for different sample preparation methods used in the analysis of verapamil and this compound.
Table 1: Comparison of Recovery Rates for Different Extraction Methods in Plasma
| Extraction Method | Analyte | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Verapamil | ~84% | [4] |
| This compound | ~84% | [4] | |
| Automated Liquid-Solid Extraction (LSE) | Verapamil | ~95% | [4] |
| This compound | ~95% | [4] | |
| Solid-Phase Extraction (SPE) | Verapamil | >90% | [6] |
| This compound | >90% | [6] | |
| Protein Precipitation (PPT) | Verapamil | >90% | [8] |
| This compound | >90% | [8] |
Table 2: Matrix Effect Evaluation in Different Biological Matrices
| Method | Analyte | Matrix | Matrix Factor | Interpretation | Reference |
| LC-MS/MS | Verapamil & this compound Enantiomers | Human Plasma | 0.96 - 1.07 | Minimal matrix effect observed | [9][10] |
| HPLC-Tandem Mass Spectrometry | Verapamil | Urine | 96.5% | Minimal ion suppression | [10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation: To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., this compound-d7).[3]
-
Basification: Add a basifying agent, such as phosphate buffer (pH 9.0), to the plasma sample.[4][11]
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of cyclohexane-dichloromethane or n-hexane-isopropanol).[4][12]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes to achieve complete separation of the aqueous and organic layers.
-
Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase or a compatible solvent for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Cartridge Conditioning: Condition a C8 or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of a conditioning buffer (e.g., phosphate buffer, pH 7.4).[3][13]
-
Sample Loading: Load the plasma sample (pre-treated if necessary, e.g., with 2% phosphoric acid) onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol) to remove interfering substances.[6]
-
Elution: Elute this compound and the internal standard from the cartridge with a small volume of a strong organic solvent (e.g., 100% methanol).[6][13]
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT) of this compound from Human Plasma
-
Sample Aliquoting: Aliquot a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.[8]
-
Internal Standard Addition: Add the internal standard solution.[8]
-
Precipitation: Add a precipitating agent, typically a cold organic solvent like acetonitrile or methanol, in a 3:1 ratio (v/v) to the plasma sample.[3][14]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[3]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully collect the supernatant, which contains this compound and the internal standard.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.[3]
Visualizations
Caption: General bioanalytical workflow for this compound quantification.
Caption: A logical approach to troubleshooting this compound bioanalysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of verapamil and this compound in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Straightforward solid-phase extraction method for the determination of verapamil and its metabolite in plasma in a 96-well extraction plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantiomeric separation of verapamil and its active metabolite, this compound, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Strategies to minimize Norverapamil degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Norverapamil during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample preparation a concern?
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
The primary factors that can influence the stability of this compound in biological samples include temperature, pH, light exposure, and the choice of extraction method and solvents.[2][3] Oxidative degradation is also a potential concern for many pharmaceutical compounds.
Q3: How should I store my plasma samples containing this compound?
For long-term storage of plasma samples, it is recommended to keep them frozen at -20°C or -80°C. Stock solutions of this compound are stable for up to 6 months at -80°C and for 1 month at -20°C when sealed and protected from light.[4][5] For short-term storage during sample processing, it is advisable to keep samples on ice or at refrigerated temperatures (2-8°C) to minimize enzymatic activity and chemical degradation.[2]
Q4: What is the recommended pH for this compound extraction from plasma?
Several validated analytical methods for Verapamil and this compound involve basifying the plasma sample to a pH of 9.0 or 9.5 before liquid-liquid extraction.[6][7] This suggests that this compound is sufficiently stable at this alkaline pH for the duration of the extraction process. For the parent compound, Verapamil, an optimal pH range for stability has been reported to be between 3.2 and 5.6.[8] While specific data for this compound across a wide pH range is limited, it is crucial to maintain a consistent and optimized pH during extraction to ensure reproducible recovery and minimize degradation.
Q5: Is this compound sensitive to light?
Studies on the parent drug, Verapamil, have shown that it undergoes photochemical degradation, which can lead to the formation of this compound and other byproducts.[4][9] This suggests that this compound itself may be susceptible to photodegradation. Therefore, it is recommended to protect samples containing this compound from direct light exposure by using amber vials or by working under low-light conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to improper pH: The pH of the sample or extraction solvent may be outside the optimal range for this compound stability. | Ensure the pH of the plasma sample is adjusted to the range of 9.0-9.5 before extraction, as indicated in validated protocols.[6][7] Use buffers to maintain a stable pH throughout the extraction process.[2] |
| Temperature-related degradation: Prolonged exposure of samples to room temperature can lead to enzymatic or chemical degradation. | Keep samples on ice or at 2-8°C during processing.[5] Minimize the time samples spend at room temperature. | |
| Inefficient extraction: The chosen extraction method or solvent may not be optimal for this compound, leading to poor recovery rather than degradation. | Refer to the "Comparison of Sample Preparation Techniques" table below to select a method with reported high recovery. Optimize the extraction solvent and procedure for your specific matrix. | |
| High variability in replicate samples | Inconsistent sample handling: Variations in incubation times, temperatures, or pH adjustments between samples can lead to differing degrees of degradation. | Standardize all sample preparation steps. Use automated systems where possible to improve consistency. |
| Freeze-thaw degradation: Repeated freezing and thawing of samples can lead to degradation. | Aliquot samples upon receipt to avoid multiple freeze-thaw cycles. Validate the stability of this compound for the number of freeze-thaw cycles your samples will undergo (a minimum of three cycles is recommended).[10] | |
| Appearance of unknown peaks in chromatogram | Degradation products: The unknown peaks may be degradation products of this compound. | Protect samples from light.[4][9] Ensure proper storage temperatures are maintained.[4][5] If degradation is suspected, use a stability-indicating analytical method to separate the parent compound from its degradation products.[11] |
| Contamination: Contamination from solvents, glassware, or other sources can introduce extraneous peaks. | Use high-purity solvents and thoroughly cleaned glassware. Include procedural blanks in your analytical run to identify any sources of contamination. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Matrix | Reported Recovery of this compound | Advantages | Disadvantages | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | ~84% | Simpler to develop, less expensive equipment. | Lower recovery compared to LSE, potential for emulsion formation. | [7] |
| Human Plasma | 89.58% | High recovery. | Can be labor-intensive. | [12] | |
| Human Plasma | 91-103% (for enantiomers) | High and consistent recovery. | Can be time-consuming. | [13] | |
| Automated Liquid-Solid Extraction (LSE) | Human Plasma | ~95% | Higher recovery, better detectability and precision. | Requires more expensive, specialized equipment. | [7] |
| Solid-Phase Extraction (SPE) | Not specified | Not specified | High selectivity, cleaner extracts, reproducible. | Can be more expensive than LLE. | [14] |
| Protein Precipitation (PPT) | Human Plasma | Not specified | Rapid and simple. | Extracts may be less clean than LLE or SPE. | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on methodologies described in published literature for the extraction of this compound from human plasma.[7]
Materials:
-
Human plasma samples
-
This compound standard solutions
-
Internal standard solution (e.g., a deuterated analog of this compound or another suitable compound)
-
Phosphate buffer (pH 9.0)
-
Cyclohexane-dichloromethane extraction solvent mixture
-
0.1 N Sulfuric acid solution
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Spiking: To a known volume of plasma (e.g., 500 µL), add the internal standard. For calibration standards and quality control samples, add the appropriate concentration of this compound standard solution.
-
pH Adjustment: Add phosphate buffer (pH 9.0) to basify the plasma samples.
-
Extraction: Add the cyclohexane-dichloromethane extraction solvent. Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to achieve clear separation of the aqueous and organic layers.
-
Analyte Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Back-Extraction: Add 0.1 N sulfuric acid solution to the organic extract. Vortex to transfer the analytes back into the aqueous phase.
-
Final Sample Preparation: Centrifuge to separate the layers. An aliquot of the aqueous (lower) layer can then be directly injected into the HPLC system. Alternatively, the aqueous layer can be evaporated to dryness and reconstituted in the mobile phase.
Mandatory Visualizations
This compound Degradation Pathways and Prevention Strategies
Caption: Factors contributing to this compound degradation and corresponding prevention strategies.
Experimental Workflow for this compound Sample Preparation (LLE)
Caption: A typical Liquid-Liquid Extraction (LLE) workflow for this compound analysis from plasma.
References
- 1. nbinno.com [nbinno.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of verapamil and this compound in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of verapamil and this compound from controlled release floating pellets in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 11. tsijournals.com [tsijournals.com]
- 12. A validated method for the determination of verapamil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. microchemlab.com [microchemlab.com]
Optimizing HPLC mobile phase for better Norverapamil peak resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods for better resolution of the Norverapamil peak.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing this compound by reversed-phase HPLC?
The most prevalent issue is poor peak shape, specifically peak tailing. This compound is a basic compound with a pKa of approximately 8.92.[1] This characteristic leads to strong interactions with acidic residual silanol groups on the surface of conventional silica-based reversed-phase columns (e.g., C18, C8), causing asymmetrical peaks.[2][3][4]
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?
The pH of the mobile phase is a critical factor as it controls the ionization state of both this compound and the stationary phase silanol groups.[5][6]
-
Mid-range pH (approx. 4-7): In this range, this compound (a base) is protonated (positively charged), while some residual silanols on the silica surface are deprotonated (negatively charged). This leads to secondary ionic interactions, which is a primary cause of peak tailing.[3]
-
Low pH (below 4): At a low pH, the residual silanols are protonated (neutral), minimizing the secondary ionic interactions with the positively charged this compound. This typically results in a significantly improved, more symmetrical peak shape.[3][7]
-
High pH (above 8): Operating at a high pH (ensure column stability) can also be an option. In this case, this compound is in its neutral form, which can also reduce tailing. However, high pH can rapidly degrade standard silica-based columns.[8][9]
It is generally recommended to work at a pH at least 1.5 to 2 units away from the analyte's pKa to ensure reproducible retention times.[6][10]
Q3: Which organic modifier, acetonitrile or methanol, is better for this compound analysis?
Both acetonitrile and methanol can be used. The choice affects selectivity and resolution differently. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol. It is often the first choice for achieving sharp peaks. The optimal choice and its ratio with the aqueous buffer must be determined experimentally.[5]
Q4: What type of HPLC column is recommended for analyzing this compound?
To minimize peak tailing associated with basic compounds, consider the following:
-
High-Purity, End-Capped Columns: These columns have a reduced number of free silanol groups, leading to better peak shapes for basic analytes.[3]
-
Columns with Novel Bonding: Columns with polar-embedded or polar-end-capped stationary phases are designed to shield the residual silanols, further reducing tailing.[4]
-
Hybrid Particle Columns: These columns (e.g., BEH) often offer a wider usable pH range and improved stability, providing more flexibility for method development.[9]
Troubleshooting Guide: Poor this compound Peak Resolution
Use the following guide to troubleshoot and resolve common issues with this compound peak shape and resolution.
Caption: Troubleshooting workflow for poor this compound peak resolution.
The Effect of Mobile Phase pH on Peak Tailing
The following diagram illustrates how lowering the mobile phase pH can mitigate peak tailing for basic analytes like this compound.
References
- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. moravek.com [moravek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. Peak Shape Changes Over Time | Waters [waters.com]
- 10. welch-us.com [welch-us.com]
Addressing low recovery of Norverapamil during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of Norverapamil during solid-phase extraction (SPE). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery in SPE?
A1: Low recovery of this compound during SPE can stem from several factors. The most common issues include improper pH of the sample during loading, suboptimal choice of SPE sorbent, inadequate conditioning of the SPE cartridge, use of an inappropriate wash solvent that prematurely elutes the analyte, or an elution solvent that is too weak to fully recover this compound from the sorbent.
Q2: What is the pKa of this compound, and why is it important for SPE?
A2: this compound has a basic pKa of approximately 8.75.[1] This is a critical parameter in developing a robust SPE method. To achieve optimal retention on a reversed-phase or cation-exchange sorbent, the pH of the sample should be adjusted to at least 2 pH units above the pKa, rendering the this compound molecule charged and more amenable to retention.
Q3: Which type of SPE sorbent is most suitable for this compound extraction?
A3: Due to its chemical properties, this compound can be effectively extracted using various sorbents. Mixed-mode sorbents combining reversed-phase and cation-exchange mechanisms are often a good choice. Additionally, reversed-phase sorbents like C8 or C18, or cyanopropyl silica have been used successfully.[2][3] The ideal choice depends on the sample matrix and the desired purity of the extract.
Q4: Can I use the same SPE protocol for both Verapamil and this compound?
A4: Yes, it is often possible to use the same SPE protocol for both Verapamil and its metabolite, this compound, as they share similar chemical structures and properties.[2] However, slight optimization of the wash and elution steps may be necessary to ensure optimal recovery for both analytes.
Troubleshooting Guide: Low this compound Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery issues during the solid-phase extraction of this compound.
Problem: Low or No Recovery of this compound in the Final Eluate
Step 1: Locate the Lost Analyte
To effectively troubleshoot, you must first determine at which stage of the SPE process the this compound is being lost. This can be achieved by collecting and analyzing the fractions from each step:
-
Load Fraction: The sample that passes through the cartridge during loading.
-
Wash Fraction(s): The solvent(s) used to wash the cartridge after loading.
-
Elution Fraction(s): The final solvent(s) used to recover the analyte.
Analyzing these fractions will pinpoint the source of the low recovery.
Step 2: Address the Identified Issue
Based on where the this compound was found, follow the corresponding troubleshooting steps.
This indicates that the analyte did not adequately bind to the SPE sorbent.
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | Adjust the pH of your sample to be at least 2 units above the pKa of this compound (~8.75). A pH of >10.75 is recommended to ensure it is sufficiently charged for retention on a cation-exchange or reversed-phase sorbent. |
| Inappropriate Sorbent | Your current sorbent may not have sufficient affinity for this compound. Consider switching to a mixed-mode (reversed-phase/cation-exchange) sorbent or a different reversed-phase sorbent (e.g., C8, C18). |
| Improper Cartridge Conditioning | Ensure the cartridge is properly conditioned according to the manufacturer's instructions. For reversed-phase sorbents, this typically involves washing with methanol followed by an equilibration step with an aqueous buffer at the desired pH. |
| High Flow Rate During Loading | A high flow rate can prevent proper interaction between this compound and the sorbent. Reduce the flow rate during sample loading to allow for adequate retention. |
This suggests that the wash solvent is too strong and is prematurely eluting the analyte.
| Potential Cause | Recommended Solution |
| Wash Solvent is Too Strong | Decrease the organic content of your wash solvent. For example, if you are using 50% methanol, try reducing it to 20% or 10%. |
| Incorrect pH of Wash Solvent | Ensure the pH of the wash solvent is maintained at a level that keeps this compound charged and bound to the sorbent. |
This points to a problem with the elution step, where the analyte is retained on the sorbent but not effectively recovered.
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | Increase the strength of your elution solvent. This can be achieved by increasing the percentage of organic solvent or by adding a modifier like ammonium hydroxide or formic acid to disrupt the interaction between this compound and the sorbent. |
| Insufficient Elution Volume | The volume of the elution solvent may not be enough to completely recover the analyte. Try increasing the elution volume and collecting multiple smaller fractions to see if recovery improves in later fractions. |
| Suboptimal pH for Elution | Adjust the pH of the elution solvent to neutralize the charge on the this compound molecule, which will facilitate its release from a cation-exchange sorbent. |
Experimental Protocols
Sample Preparation and SPE Protocol for this compound from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Adjust the sample pH to >10.5 with a suitable buffer (e.g., phosphate buffer).
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or C18 SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of the pH-adjusted buffer. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the pH-adjusted buffer to remove interfering substances.
-
A second wash with a weak organic solvent (e.g., 10% methanol in water) can be performed to remove further impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of a suitable elution solvent (e.g., methanol containing 2% ammonium hydroxide).
-
Collect the eluate for analysis.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with your analytical method (e.g., HPLC mobile phase).
-
Quantitative Data Summary
The following table summarizes recovery data for Verapamil and this compound from various SPE methods found in the literature.
| Sorbent Type | Matrix | Analyte(s) | Reported Recovery | Reference |
| Cyanopropyl Silica | Plasma | Verapamil & this compound | ~95% | [1][2] |
| C8 Bonded Phase | Urine | Verapamil & this compound | >85% | [3] |
| Mixed-mode (HLB) | Plasma | Verapamil | 94.70 - 103.71% |
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery in SPE.
General Solid-Phase Extraction Workflow
Caption: A generalized workflow for solid-phase extraction.
References
- 1. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and this compound, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C26H36N2O4 | CID 104972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Norverapamil Handling
Welcome to the technical support center for Norverapamil. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the non-specific adsorption of this compound to laboratory plastics and glassware. Adsorption can lead to significant experimental variability, inaccurate quantification, and the loss of your valuable compound. By following the recommendations in this guide, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorbing to labware?
This compound is the primary active metabolite of Verapamil, a well-known calcium channel blocker.[1] Like its parent compound, this compound is a lipophilic (hydrophobic) and basic molecule. This chemical nature leads to a high affinity for non-polar surfaces, such as those of common laboratory plastics like polypropylene and polystyrene, through hydrophobic interactions. Additionally, its basic properties can lead to ionic interactions with the negatively charged silanol groups on the surface of untreated glass.
Q2: What are the consequences of this compound adsorption in my experiments?
The primary consequence of adsorption is a decrease in the effective concentration of this compound in your working solutions. This can lead to:
-
Inaccurate and unreliable data: Underestimation of potency in biological assays.
-
Poor reproducibility: High variability between replicate samples and experiments.
-
Incorrect pharmacokinetic and pharmacodynamic assessments.
Q3: Which types of labware are most and least susceptible to this compound adsorption?
Untreated polystyrene and borosilicate glass are particularly prone to the adsorption of hydrophobic and basic compounds like this compound. While polypropylene is often a better alternative to glass for reducing ionic interactions, significant hydrophobic adsorption can still occur. Low-binding, surface-treated plastics are the most resistant to non-specific adsorption.
Q4: How can I determine if this compound is adsorbing to my labware?
A recovery experiment is a straightforward way to quantify the extent of this compound adsorption. This involves preparing a known concentration of this compound in your experimental buffer, incubating it in the labware , and then measuring the concentration of this compound remaining in the solution over time. A detailed protocol for a recovery experiment is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound adsorption.
| Problem | Potential Cause | Solution |
| Low recovery of this compound during sample preparation | Adsorption to centrifuge tubes and pipette tips. | 1. Use low-binding polypropylene tubes and pipette tips.2. Pre-rinse pipette tips with the solution before the final transfer.3. Consider adding a surfactant like Tween 20 to your buffers if compatible with downstream applications. |
| High variability between replicate samples | Inconsistent adsorption across different wells or tubes. | 1. Switch to low-binding labware for all samples and standards.2. If using surface coatings (e.g., BSA), ensure uniform application.3. Use a consistent type of labware throughout the experiment. |
| Inconsistent results in cell-based assays | Adsorption of this compound to the wells of the microplate, leading to a lower effective concentration. | 1. Use low-binding, tissue-culture treated plates.2. Pre-coat the wells with a 1% BSA solution.3. Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20) in your cell culture medium, if it does not affect your cells. |
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the adsorption of its parent compound, Verapamil, to various labware and the effectiveness of different prevention strategies. This data can be considered a reasonable proxy for this compound's behavior.
| Labware/Treatment | Material | Compound | Adsorption (%) | Reference |
| Conventional Microplate | Polystyrene | Verapamil | ~ 60% | [1] |
| Conventional Microplate | Polypropylene | Verapamil | ~ 55% | [1] |
| Low-Adsorption Microplate | Modified Polypropylene | Verapamil | < 15% | [1] |
| Silane-Coated Microplate | Polystyrene | Verapamil | < 10% | [1] |
Experimental Protocols
Protocol 1: this compound Recovery Assay
This protocol allows you to quantify the recovery of this compound from your chosen labware.
Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Assay buffer (e.g., PBS)
-
Labware to be tested (e.g., polypropylene tubes, polystyrene plates)
-
Analytical instrument for quantification (e.g., HPLC-MS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a concentrated stock solution.
-
Prepare Working Solution: Dilute the stock solution to the desired experimental concentration in your assay buffer.
-
Incubate in Test Labware: Aliquot the working solution into the labware you wish to test. Also, include a control in a low-binding tube.
-
Incubate: Incubate the labware for various time points (e.g., 0, 1, 4, and 24 hours) under your typical experimental conditions.
-
Collect Supernatant: Carefully collect the supernatant from the test labware at each time point.
-
Quantify this compound: Analyze the concentration of this compound in the supernatant using a validated analytical method.
-
Calculate Recovery: Compare the measured concentration to the initial concentration of the working solution (or the concentration in the low-binding control tube at time 0) to determine the percentage of this compound recovered.
Protocol 2: Bovine Serum Albumin (BSA) Coating of Labware
This protocol creates a hydrophilic protein layer that masks the hydrophobic surface of plasticware.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Labware to be coated (e.g., polypropylene tubes or plates)
-
Sterile-filtered deionized water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) solution of BSA in PBS.
-
Coat Labware: Fill or cover the surface of the labware with the BSA solution.
-
Incubate: Incubate at room temperature for at least 1-2 hours.
-
Aspirate: Remove the BSA solution.
-
Wash: Wash the labware twice with sterile-filtered deionized water to remove any unbound BSA.
-
Dry: Allow the labware to air dry in a sterile environment or use it immediately.
Protocol 3: Silanization of Glassware
This protocol creates a hydrophobic surface on glassware to minimize ionic interactions. Caution: Silanizing agents are hazardous and should be handled in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Dichlorodimethylsilane
-
Non-polar solvent (e.g., heptane or toluene)
-
Methanol
-
Deionized water
-
Clean, dry glassware
Procedure:
-
Prepare Silanizing Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in a non-polar solvent.
-
Treat Glassware: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes. For larger items, the solution can be rinsed over the surfaces.
-
Rinse: Rinse the glassware thoroughly with the non-polar solvent to remove excess silanizing agent.
-
Quench: Rinse the glassware with methanol to quench any remaining reactive groups.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Dry: Allow the glassware to air dry completely in the fume hood. For a more durable coating, bake the glassware at 100°C for 1 hour.
Visualizations
This compound's Mechanism of Action
This compound, like Verapamil, is an L-type calcium channel blocker. By inhibiting these channels in vascular smooth muscle and cardiac muscle, it leads to vasodilation and a decrease in cardiac contractility.
Caption: Mechanism of action of this compound as an L-type calcium channel blocker.
Experimental Workflow for Preventing Adsorption
The following workflow outlines the steps to mitigate the adsorption of this compound during your experiments.
References
Technical Support Center: Norverapamil Quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions for the quantification of Norverapamil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound by LC-MS/MS in a question-and-answer format.
Question: Why am I observing low signal intensity or no peak for this compound?
Answer:
Low or no signal intensity for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. Follow these troubleshooting steps:
-
Verify Sample Preparation:
-
Extraction Efficiency: Inefficient extraction can lead to significant analyte loss. Ensure that the chosen sample preparation method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, or Protein Precipitation) is optimized for this compound in your specific biological matrix.[1][2] Recovery rates should be consistent and preferably high. For instance, Liquid-Liquid Extraction (LLE) has shown recovery rates of approximately 84%, while automated Liquid-Solid Extraction (LSE) can achieve around 95% recovery for this compound.[3]
-
pH of Extraction: The pH during LLE is crucial. This compound is a basic compound, so ensure the pH of the aqueous sample is adjusted to a basic level (e.g., pH 9.0) to facilitate its extraction into an organic solvent.[3]
-
Evaporation and Reconstitution: If an evaporation step is used, ensure the analyte is not lost due to volatility. The reconstitution solvent should be compatible with the mobile phase to ensure proper dissolution and peak shape.
-
-
Check LC System and Method:
-
Mobile Phase Composition: An incorrect mobile phase composition can lead to poor retention and peak shape. A common mobile phase for this compound analysis is a mixture of acetonitrile and water with an additive like formic acid or ammonium acetate.[4][5]
-
Column Integrity: The analytical column may be degraded or clogged. Try flushing the column or replacing it with a new one. A C18 or a chiral column is often used for the separation of Verapamil and this compound.[1][5]
-
System Leaks: Check for any leaks in the LC system, as this can lead to pressure fluctuations and inconsistent flow rates.[6][7]
-
-
Evaluate MS Detector Settings:
-
Ion Source Parameters: Optimize the ion source parameters, including temperature and gas flows, for this compound. Inappropriate settings can lead to poor ionization and, consequently, low signal.[6]
-
MRM Transitions: Verify that the correct multiple reaction monitoring (MRM) transitions for this compound and its internal standard are being used. For example, a transition for this compound could be m/z 441.5 → 165.3.[5]
-
Detector Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
-
Question: I'm seeing significant variability in my results. What could be the cause?
Answer:
Result variability is often linked to inconsistent sample preparation, matrix effects, or the lack of an appropriate internal standard.
-
Assess Matrix Effects:
-
Ion Suppression or Enhancement: Biological matrices like plasma and urine are complex and can contain endogenous components that co-elute with this compound, causing ion suppression or enhancement.[8][9][10] This directly impacts the accuracy and precision of quantification.
-
Evaluation: To assess matrix effects, compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.[10][11] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.
-
-
Internal Standard (IS) Selection and Use:
-
Importance of a Suitable IS: A stable isotope-labeled (SIL) internal standard, such as this compound-d7 or Verapamil-d6, is highly recommended.[1][8] These standards have very similar chemical and physical properties to the analyte and will experience similar matrix effects and variations during sample processing, thus providing effective normalization.[1]
-
Consistent IS Concentration: Ensure the internal standard is added at a consistent concentration to all samples, including calibrators and quality controls.
-
-
Optimize Sample Preparation:
-
Method Consistency: Ensure the sample preparation procedure is performed consistently for all samples. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide cleaner extracts compared to Protein Precipitation (PPT), which can help minimize matrix effects.[1][2]
-
Question: My chromatographic peak shape for this compound is poor (e.g., tailing, fronting, or splitting). How can I improve it?
Answer:
Poor peak shape can be caused by a variety of factors related to the chromatography, the sample, or the interaction between them.
-
Chromatographic Conditions:
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound. Ensure the pH is appropriate for the column and the analyte.
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting the sample.[12]
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing or splitting.[12] Regularly flush the column or use a guard column. If the problem persists, the column may need to be replaced.
-
-
Injection and Sample Diluent:
-
System Issues:
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for this compound quantification in plasma?
A1: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are all commonly used methods for extracting this compound from plasma.[1][14] LLE and SPE are known to provide cleaner extracts, which can be beneficial in minimizing matrix effects, while PPT is a simpler and faster technique.[1] The choice of method often depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.[1]
Q2: Why is a stable isotope-labeled internal standard recommended for this compound analysis?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound-d7, is considered ideal for LC-MS/MS analysis.[1] Because it has nearly identical chemical and physical properties to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement.[8] This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to more precise and accurate quantification.
Q3: What are typical LC-MS/MS parameters for this compound analysis?
A3: While specific parameters should be optimized for your instrument and application, a typical method would involve:
-
LC Column: A C18 reversed-phase column or a chiral column for enantiomeric separation.[1][15]
-
Mobile Phase: A gradient elution with acetonitrile and water containing an additive like 0.1% formic acid or ammonium acetate.[4][5]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
Q4: How can I evaluate the extraction recovery of my sample preparation method?
A4: To determine the extraction recovery, you compare the peak area of an analyte from a pre-extraction spiked sample (where the analyte is added to the matrix before extraction) to the peak area of an analyte from a post-extraction spiked sample (where the analyte is added to the matrix extract after extraction) at the same concentration.
Q5: What are matrix effects and how can they be minimized?
A5: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix.[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[9][10] To minimize matrix effects, you can:
-
Improve Sample Cleanup: Use more rigorous sample preparation techniques like SPE or LLE to remove interfering components.[1][2]
-
Optimize Chromatography: Modify the LC method to achieve better separation between this compound and interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[8]
Experimental Protocols
Sample Preparation Methodologies
The following are detailed protocols for common sample preparation techniques used for this compound quantification in biological matrices.
1. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).[5]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[1]
2. Liquid-Liquid Extraction (LLE)
-
To a known volume of plasma (e.g., 50 µL), add the internal standard.[15]
-
Add a basifying agent (e.g., phosphate buffer, pH 9.0) to adjust the sample pH.[3]
-
Add an appropriate organic extraction solvent (e.g., a mixture of cyclohexane and dichloromethane).[3]
-
Vortex the mixture vigorously for several minutes to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
The organic extract can then be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge (e.g., a C18 cartridge) with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
-
Loading: Load the pre-treated sample (plasma with internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances. This could be a buffer solution or a mixture of water and a small amount of organic solvent.[1]
-
Elution: Elute this compound and the internal standard from the cartridge using a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound analysis.
Table 1: Sample Preparation Method Comparison
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | Generally high, but may be less clean | ~84-91%[3][15] | Highly selective, often high recovery |
| Matrix Effect | Can be significant | Moderate | Generally lower |
| Throughput | High | Moderate | Lower |
| Cost | Low | Low | High |
| Extract Cleanliness | Low | Moderate | High |
Table 2: Example LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linear Range | 1.0 - 250.0 ng/mL[15] |
| Accuracy | 91.1 - 108.1%[15] |
| Precision (%CV) | < 15%[16] |
| Absolute Recovery | 91.1 - 108.1%[15] |
| Matrix Factor | 0.96 - 1.07[15] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Determination of verapamil and this compound in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Verapamil and this compound Concentrations in Human Breast Milk by LC-MS/MS [journal11.magtechjournal.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. eijppr.com [eijppr.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zefsci.com [zefsci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomeric separation of verapamil and its active metabolite, this compound, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Pharmacological Differences Between Norverapamil Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Norverapamil, the primary and pharmacologically active N-demethylated metabolite of the L-type calcium channel blocker verapamil, presents a compelling case for stereoselective pharmacological investigation. As with its parent compound, this compound exists as a racemic mixture of two enantiomers, (R)-Norverapamil and (S)-Norverapamil. While structurally mirror images, these enantiomers exhibit distinct pharmacological profiles, influencing their therapeutic effects and metabolic fate. This guide provides an objective comparison of the pharmacological differences between this compound enantiomers, supported by experimental data, to inform further research and drug development endeavors.
Pharmacodynamic and Pharmacokinetic Differences
The pharmacological divergence of this compound enantiomers is most pronounced in their interaction with their primary target, the L-type calcium channel, and extends to their metabolic pathways and interactions with other cellular components.
Interaction with L-type Calcium Channels and Cardiovascular Effects
Interaction with Beta-Adrenergic Receptors
This compound also exhibits activity at beta-adrenergic receptors, with a higher affinity than its parent compound, verapamil.[6] Racemic this compound demonstrates competitive antagonism at the beta-2 adrenergic receptor with a reported inhibition constant (K_i_) of 4.2 ± 0.8 µM, which is significantly more potent than verapamil (K_i_ = 32 ± 4 µM).[6] While enantiomer-specific binding data for this compound at beta-adrenergic receptors is scarce, the interaction with this secondary target may contribute to the overall cardiovascular profile of the drug.
Interaction with P-glycoprotein (P-gp)
Both enantiomers of verapamil and, by extension, this compound are inhibitors of the efflux transporter P-glycoprotein (P-gp).[7][8] This inhibition is notably not stereoselective, with both (R)- and (S)-enantiomers demonstrating comparable potency in blocking P-gp mediated drug transport.[9] This property is of significant interest in the context of overcoming multidrug resistance in oncology and in understanding drug-drug interactions.
Metabolism by Cytochrome P450 Enzymes
The metabolism of this compound enantiomers is stereoselective and primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. The S-enantiomer of this compound is metabolized at a higher rate than the R-enantiomer.[10] This differential metabolism contributes to the varying plasma concentrations of the enantiomers following administration of racemic verapamil.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the pharmacological properties of (R)- and (S)-Norverapamil.
Table 1: Metabolism of this compound Enantiomers by Cytochrome P450 Isoforms
| Enantiomer | CYP450 Isoform | K_m_ (µM) | V_max_ (pmol/min/pmol P450) |
| (S)-Norverapamil | CYP3A4 | Lower | Higher |
| (R)-Norverapamil | CYP3A4 | Higher | Lower |
Note: Specific numerical values for K_m_ and V_max_ can vary between studies and experimental conditions. The table reflects the general trend of higher affinity and faster metabolism of the S-enantiomer by CYP3A4.
Table 2: Interaction with Beta-Adrenergic Receptors
| Compound | Receptor Subtype | Inhibition Constant (K_i_) (µM) |
| Racemic this compound | Beta-2 Adrenergic Receptor | 4.2 ± 0.8 |
| Racemic Verapamil | Beta-2 Adrenergic Receptor | 32 ± 4 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of this compound enantiomers.
Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity
This protocol is adapted from standard methods for assessing beta-adrenergic receptor binding using a radiolabeled antagonist.[11][12]
Objective: To determine the binding affinity (K_i_) of (R)- and (S)-Norverapamil for beta-1 and beta-2 adrenergic receptors.
Materials:
-
Membrane preparations from a cell line or tissue expressing the beta-adrenergic receptor subtype of interest (e.g., turkey erythrocytes for beta-1, rat erythrocytes for beta-2).[11]
-
Radioligand: [³H]-dihydroalprenolol (DHA), a non-selective beta-adrenergic antagonist.[11]
-
(R)-Norverapamil and (S)-Norverapamil standards.
-
Propranolol (for determining non-specific binding).
-
Assay Buffer: Tris-HCl buffer with MgCl₂.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Isolate membranes from the chosen cell or tissue source by homogenization and differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Competition Binding Assay:
-
In a series of tubes, add a fixed concentration of [³H]-DHA (typically at or below its K_d_).
-
Add increasing concentrations of the unlabeled competitor ((R)-Norverapamil, (S)-Norverapamil, or propranolol).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding is measured in the absence of a competitor.
-
Non-specific binding is measured in the presence of a high concentration of propranolol.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC_50_ (concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the K_i_ using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Protocol 2: In Vitro Vasodilation Assay
This functional assay can be used to assess the relative potency of this compound enantiomers in inducing smooth muscle relaxation, which is a downstream effect of L-type calcium channel blockade.
Objective: To compare the vasodilatory potency of (R)- and (S)-Norverapamil.
Materials:
-
Isolated arterial rings (e.g., from rabbit aorta).[13]
-
Organ bath system with physiological salt solution (PSS), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric force transducer and data acquisition system.
-
Potassium chloride (KCl) for inducing contraction.
-
(R)-Norverapamil and (S)-Norverapamil standards.
Procedure:
-
Tissue Preparation: Dissect arterial rings and mount them in the organ baths containing PSS.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a sustained contraction by adding a high concentration of KCl to the bath.
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add increasing concentrations of (R)-Norverapamil or (S)-Norverapamil to the bath in a cumulative manner.
-
Record the relaxation response after each addition until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of relaxation against the logarithm of the drug concentration.
-
Determine the EC_50_ (the concentration of the drug that produces 50% of the maximal relaxation) for each enantiomer.
-
Compare the EC_50_ values to determine the relative potency of the enantiomers.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Logical Relationship of this compound's Actions
References
- 1. Pharmacokinetics of verapamil and this compound enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the optical isomers of verapamil on electrophysiological properties of the heart in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The effect of dextro-, levo-, and racemic verapamil on atrioventricular conduction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic effects of verapamil metabolites in the isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction of verapamil and this compound with beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Calcium Channel | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of verapamil enantiomers and metabolites on cardiac K+ channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Norverapamil's P-glycoprotein Binding Affinity: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, understanding the interaction of a compound with efflux transporters like P-glycoprotein (P-gp) is critical. Norverapamil, a primary metabolite of Verapamil, is a known inhibitor of P-gp and serves as a valuable tool in drug metabolism and pharmacokinetic studies. This guide provides a comparative overview of common in vitro assays used to validate the binding affinity and inhibitory potential of this compound against P-gp, supported by experimental data and detailed protocols.
Unveiling P-glycoprotein Inhibition: A Multi-Assay Approach
The interaction of this compound with P-glycoprotein (P-gp), an ATP-dependent efflux pump, can be assessed through various in vitro methods.[1] These assays are crucial for identifying potential drug-drug interactions and for strategies to overcome multidrug resistance in cancer.[1] A comprehensive validation of this compound's binding affinity typically involves a combination of direct binding assays and functional assays that measure the consequence of this binding, such as the inhibition of P-gp's transport activity.
Direct quantification of ligand affinity to P-gp can be challenging with methods other than radioligand-binding assays.[2] Functional assays, which measure the inhibition of transport of a known P-gp substrate, are more commonly employed to determine the inhibitory potency (IC50) of compounds like this compound.
Quantitative Comparison of P-gp Inhibition Assays
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a P-gp inhibitor. However, IC50 values can vary depending on the assay system, the substrate used, and the specific experimental conditions. Below is a summary of reported IC50 values for this compound and its parent compound, Verapamil, from a widely used functional assay.
| Inhibitor | Assay Type | P-gp Substrate | Cell System | IC50 (µM) | Reference |
| This compound | Transport Inhibition | Digoxin | P-glycoprotein-expressing cell monolayers | 0.3 | [3][4] |
| Verapamil | Transport Inhibition | Digoxin | P-glycoprotein-expressing cell monolayers | 1.1 | [3][4] |
This data from a digoxin transport inhibition assay indicates that this compound is a more potent inhibitor of P-gp than its parent compound, Verapamil.[3][4] To provide a broader context for validating this compound's binding affinity, this guide details the methodologies of several key alternative assays.
Experimental Protocols
A variety of in vitro assays can be utilized to characterize the inhibitory effects of this compound on P-gp. These include direct binding assays, ATPase activity assays, and cellular transport assays.
Radioligand Binding Assay (Competitive)
This assay directly measures the affinity of a test compound for P-gp by competing with a radiolabeled ligand.
Principle: Membranes from cells overexpressing P-gp are incubated with a fixed concentration of a radiolabeled P-gp substrate (e.g., [3H]Verapamil) and varying concentrations of the test compound (this compound). The amount of radioligand displaced by the test compound is measured, allowing for the determination of the inhibitory constant (Ki).
Detailed Methodology:
-
Membrane Preparation: Isolate cell membranes from a P-gp overexpressing cell line (e.g., Caco-2 cells induced with vinblastine).[2]
-
Incubation: In a 96-well plate, combine the P-gp-containing membranes, [3H]Verapamil, and a range of concentrations of this compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
P-gp ATPase Activity Assay
This functional assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Principle: P-gp possesses ATPase activity that is stimulated by its substrates and inhibitors. This assay measures the rate of ATP hydrolysis by P-gp in the presence of this compound. The amount of inorganic phosphate (Pi) produced is quantified as a measure of ATPase activity.[5]
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, incubate P-gp-containing membranes with a range of this compound concentrations in an assay buffer. Include a positive control (a known P-gp substrate like Verapamil) and a negative control (a P-gp ATPase inhibitor like sodium orthovanadate).[6]
-
Initiation: Start the reaction by adding MgATP.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for ATP hydrolysis.
-
Detection: Stop the reaction and measure the amount of inorganic phosphate generated using a colorimetric method (e.g., Chifflet colorimetric assay) or a luminescence-based ATP detection kit.[5]
-
Data Analysis: Plot the ATPase activity against the this compound concentration to determine the effect on P-gp's enzymatic function.
Cellular Transport (Efflux) Inhibition Assays
These are functional, cell-based assays that measure the ability of a test compound to inhibit the P-gp-mediated efflux of a fluorescent substrate from cells.
Principle: Calcein-AM is a non-fluorescent, cell-permeant substrate of P-gp. Inside the cell, it is hydrolyzed by esterases to the fluorescent molecule calcein, which is then effluxed by P-gp. Inhibition of P-gp by this compound results in the intracellular accumulation of calcein and an increase in fluorescence.[7]
Detailed Methodology:
-
Cell Seeding: Seed P-gp-overexpressing cells in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound.
-
Substrate Loading: Add Calcein-AM to the wells and incubate at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the fluorescence intensity against the inhibitor concentration.
Principle: Rhodamine 123 is a fluorescent P-gp substrate. Similar to the Calcein-AM assay, inhibition of P-gp-mediated efflux by this compound leads to increased intracellular accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
Detailed Methodology:
-
Cell Loading: Incubate P-gp-overexpressing cells with Rhodamine 123 in the presence or absence of different concentrations of this compound.
-
Efflux Period: After loading, wash the cells and incubate them in a fresh medium (with or without this compound) to allow for efflux.
-
Fluorescence Quantification: Measure the amount of Rhodamine 123 retained in the cells using flow cytometry or a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of this compound by analyzing the concentration-dependent increase in intracellular fluorescence.
Principle: Caco-2 cells form a polarized monolayer that serves as an in vitro model of the intestinal epithelium and endogenously expresses P-gp.[8] This assay measures the directional transport of a P-gp substrate across the Caco-2 cell monolayer in the presence and absence of this compound.
Detailed Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
Transport Experiment: Add a known P-gp substrate (e.g., Digoxin) to either the apical (A) or basolateral (B) chamber, with and without this compound.
-
Sampling: At various time points, collect samples from the opposite chamber.
-
Quantification: Analyze the concentration of the P-gp substrate in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficients (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 1 indicates P-gp-mediated efflux. Inhibition by this compound will reduce this efflux ratio.
Visualizing the Validation Process
To better understand the experimental workflows and the interplay between different validation methods, the following diagrams are provided.
Caption: Workflow for a this compound P-gp binding affinity assay.
Caption: Logical relationship for validating binding affinity.
Conclusion
The validation of this compound's binding affinity to P-glycoprotein is a multifaceted process that benefits from the application of several distinct in vitro assays. While direct binding assays provide a quantitative measure of affinity (Ki), functional assays, such as transport inhibition and ATPase activity assays, are essential for determining the functional consequence of this binding (IC50). The collective data from these complementary methods provide a robust and comprehensive understanding of this compound's interaction with P-gp, which is invaluable for its application in drug development and for predicting its potential for drug-drug interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of binding properties to human P-glycoprotein: development of a [3H]verapamil radioligand-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective transport and CYP3A4-mediated metabolism of R/S-verapamil in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Cross-Reactivity of Anti-Norverapamil Antibodies
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of hypothetical commercially available antibodies against Norverapamil, the primary active metabolite of Verapamil. It details the experimental protocols necessary to assess their cross-reactivity and presents relevant biological pathways to provide a complete picture for your research needs.
This compound, a significant metabolite of the calcium channel blocker Verapamil, retains considerable pharmacological activity.[1] Consequently, specific detection of this compound without interference from its parent compound or other metabolites is crucial for accurate pharmacokinetic and pharmacodynamic studies. This guide offers a framework for selecting and validating anti-Norverapamil antibodies to ensure the integrity of your research findings.
Comparison of Anti-Norverapamil Antibodies
To illustrate the key performance attributes to consider when selecting an antibody, this section compares three hypothetical anti-Norverapamil antibodies: a high-specificity monoclonal antibody (Antibody A), a sensitive polyclonal antibody (Antibody B), and a cost-effective monoclonal antibody (Antibody C). The following tables summarize their hypothetical performance data based on competitive ELISA analysis.
Table 1: General Characteristics of Hypothetical Anti-Norverapamil Antibodies
| Feature | Antibody A (Monoclonal) | Antibody B (Polyclonal) | Antibody C (Monoclonal) |
| Clonality | Monoclonal | Polyclonal | Monoclonal |
| Isotype | IgG1 | IgG | IgG2a |
| Immunogen | This compound conjugated to KLH | This compound conjugated to BSA | Synthetic this compound analog |
| Application | ELISA, WB | ELISA | ELISA |
| Price per 100 µg |
|
| $ |
Table 2: Cross-Reactivity Profile of Hypothetical Anti-Norverapamil Antibodies (%)
The cross-reactivity is calculated as: (IC50 of this compound / IC50 of Cross-reactant) x 100%.
| Compound | Antibody A | Antibody B | Antibody C |
| This compound | 100 | 100 | 100 |
| Verapamil | < 1% | < 10% | < 5% |
| D-617 | < 0.1% | < 1% | < 0.5% |
| D-620 | < 0.1% | < 1% | < 0.5% |
| D-703 | < 0.5% | < 5% | < 2% |
Table 3: Performance in Competitive ELISA
| Parameter | Antibody A | Antibody B | Antibody C |
| IC50 (this compound) | 10 ng/mL | 5 ng/mL | 15 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL | 0.5 ng/mL | 2 ng/mL |
| Assay Range | 2 - 50 ng/mL | 1 - 25 ng/mL | 5 - 100 ng/mL |
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying small molecules like this compound and assessing antibody cross-reactivity.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Coating of Microplate:
-
Coat the wells of a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Competition Reaction:
-
Prepare serial dilutions of this compound standards and potential cross-reactants (Verapamil, D-617, D-620, D-703, etc.) in assay buffer (e.g., 1% BSA in PBS).
-
In separate tubes, pre-incubate the anti-Norverapamil antibody with the standards or cross-reactants for 1 hour at room temperature.
-
Add 100 µL of the antibody-analyte mixture to the coated and blocked wells.
-
Incubate for 2 hours at room temperature.
4. Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's isotype, diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for this compound and each potential cross-reactant.
-
Calculate the percent cross-reactivity for each compound.
Mandatory Visualizations
Signaling Pathway of Verapamil and this compound
Verapamil and its active metabolite, this compound, primarily exert their therapeutic effects by blocking L-type voltage-gated calcium channels.[1] This inhibition reduces the influx of calcium ions into cardiac and smooth muscle cells, leading to a decrease in muscle contraction and vasodilation.
Figure 1. Simplified signaling pathway of Verapamil and this compound.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the key steps in the competitive ELISA workflow for determining the cross-reactivity of an anti-Norverapamil antibody.
Figure 2. Experimental workflow for competitive ELISA.
References
A Head-to-Head Comparison of Norverapamil and Other P-glycoprotein Inhibitors: A Guide for Researchers
Introduction: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that plays a critical role in cellular detoxification by expelling a wide variety of xenobiotics.[1] In oncology, its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), leading to chemotherapy failure.[2][3] This has driven the development of P-gp inhibitors to be used as chemosensitizers.[4] These inhibitors are broadly classified into three generations, with efforts focused on improving potency, specificity, and reducing toxicity.[5]
Norverapamil, the primary active metabolite of the first-generation inhibitor verapamil, has demonstrated significant P-gp inhibitory activity.[1][6] This guide provides an objective, data-driven comparison of this compound with its parent compound and key third-generation inhibitors, offering valuable insights for researchers in drug development and cancer biology.
Mechanism of Action and Comparative Efficacy
P-glycoprotein inhibitors function by interfering with the transporter's ability to efflux substrates. This can occur through competitive or non-competitive binding, or by modulating the ATPase activity that fuels the pump.[7]
-
This compound: This N-demethylated metabolite of verapamil functions as a potent, non-competitive inhibitor of P-gp.[1] This suggests it binds to a site distinct from the substrate-binding site, altering the transporter's conformation and hindering drug efflux.[1] Studies have shown it to be even more potent than its parent compound, verapamil.[6]
-
Verapamil: As a first-generation inhibitor, verapamil was one of the first compounds identified to have P-gp inhibitory properties.[7] However, its clinical application has been hampered by the high doses required for effective P-gp inhibition, which lead to dose-limiting toxicities such as hypotension and cardiac arrhythmia due to its primary action as a calcium channel blocker.[5][8] Some studies also suggest verapamil can decrease the expression of P-gp at the mRNA level.[9]
-
Third-Generation Inhibitors (Zosuquidar, Elacridar, Tariquidar): These agents were developed to offer higher potency and selectivity for P-gp, with fewer off-target effects and pharmacokinetic interactions.[5][10]
-
Zosuquidar: A highly potent and selective P-gp inhibitor.[5] While it has shown promise in preclinical models, it failed to significantly improve overall survival in a large phase III trial for elderly patients with acute myeloid leukemia (AML).[5][11] It is considered highly specific, though some weak inhibition of organic cation transporters (OCTs) has been noted at higher concentrations.[12]
-
Elacridar: A potent inhibitor of both P-gp and another important ABC transporter, Breast Cancer Resistance Protein (BCRP).[13] Early clinical trials demonstrated a good safety profile and its ability to increase the oral bioavailability of chemotherapy agents like paclitaxel.[5] Despite this, it was not advanced to later-stage clinical trials.[5]
-
Tariquidar: A potent and specific non-competitive inhibitor that blocks P-gp's ATPase activity.[4][5] While well-tolerated in clinical trials, it did not translate into a significant increase in objective response rates when combined with chemotherapy.[4][5]
-
Quantitative Data on P-gp Inhibition
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their half-maximum effective dose (ED50) in vivo. The data below is compiled from various in vitro and in vivo studies.
| Inhibitor | Generation | P-gp Substrate | Cell System / Model | Potency (IC50 / ED50 / Ki) | Reference |
| This compound | First (Metabolite) | Digoxin | P-gp-expressing cell monolayers | IC50: 0.3 µM | [1][6] |
| Verapamil | First | Digoxin | P-gp-expressing cell monolayers | IC50: 1.1 µM | [6] |
| Zosuquidar | Third | Not Specified | Not Specified | Ki: 59 nM (0.059 µM) | [14] |
| Elacridar | Third | (R)-[11C]verapamil | In vivo (Rat) | ED50: 1.2 mg/kg | [15] |
| Tariquidar | Third | (R)-[11C]verapamil | In vivo (Rat) | ED50: 3.0 mg/kg | [15] |
Experimental Protocols
Standardized in vitro assays are crucial for evaluating and comparing the potency of P-gp inhibitors. The bidirectional permeability assay is considered the gold standard.
Protocol 1: Bidirectional Permeability Assay for P-gp Inhibition
This method assesses a compound's ability to inhibit the efflux of a known P-gp substrate across a polarized cell monolayer that expresses P-gp, such as Caco-2 or MDCK-MDR1 cells.[16][17]
Objective: To determine the IC50 of a test compound (e.g., this compound) by measuring the inhibition of the basolateral-to-apical (B to A) transport of a probe substrate like digoxin.
Materials:
-
Caco-2 cells (or other suitable P-gp expressing cell line).[18]
-
Transwell® inserts (e.g., 12-well).
-
Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.[16]
-
Probe substrate: [³H]-Digoxin.[19]
-
Test compound (this compound) and positive control (e.g., Zosuquidar).
-
Scintillation counter and fluid.
-
Transepithelial Electrical Resistance (TEER) meter.[16]
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.[16]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Values should be >250 Ω·cm² to ensure low paracellular leakage.[16]
-
Assay Preparation:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the cells for 30 minutes at 37°C with HBSS containing various concentrations of the test compound (this compound) or a positive control in both the apical (AP) and basolateral (BL) chambers.[16]
-
-
Transport Experiment (B to A):
-
To the BL (donor) chamber, add fresh HBSS containing the [³H]-Digoxin probe substrate along with the test compound at the corresponding concentration.
-
To the AP (receiver) chamber, add fresh HBSS containing only the test compound.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the AP chamber and replace with fresh buffer containing the test compound.[16]
-
-
Transport Experiment (A to B): Conduct a parallel experiment in the apical-to-basolateral direction to determine the passive permeability of the probe substrate.
-
Sample Analysis: Quantify the amount of [³H]-Digoxin in the collected samples using a scintillation counter.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).[17]
-
Determine the percent inhibition of efflux for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Calcein-AM Efflux Assay
This is a rapid, fluorescence-based functional assay. Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Inside the cell, esterases cleave it into the fluorescent, membrane-impermeable calcein. P-gp can efflux Calcein-AM before it is cleaved. Inhibitors block this efflux, leading to higher intracellular fluorescence.[20]
Principle: Cells are co-incubated with Calcein-AM and the test inhibitor. An increase in intracellular fluorescence compared to a control group indicates P-gp inhibition. The signal is typically measured using a fluorescence plate reader or flow cytometry.[20]
Visualizations
P-gp Efflux and Inhibition Mechanism
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by compounds like this compound.
Experimental Workflow for P-gp Inhibition Assay
Caption: General workflow for an in vitro bidirectional permeability P-gp inhibition assay.
Logical Consequence of P-gp Inhibition
Caption: Logical flow showing the consequences of P-glycoprotein inhibition in a clinical context.
Conclusion
This compound stands out as a potent first-generation P-gp inhibitor, demonstrating greater in vitro potency than its parent compound, verapamil.[6] Its non-competitive mechanism of action is a noteworthy characteristic for drug design.[1] However, like all P-gp inhibitors developed to date, its potential is viewed against a backdrop of clinical trial failures for the entire class of drugs.[2][5] The third-generation inhibitors, while highly potent and specific in preclinical studies, have not yet succeeded in demonstrating a significant clinical benefit in oncology.[10]
For researchers, this underscores the complexity of translating in vitro potency into clinical efficacy. Factors such as tumor heterogeneity, the co-expression of other resistance mechanisms, and achieving sufficient inhibitor concentration at the tumor site without causing systemic toxicity are significant hurdles. The experimental protocols and comparative data presented here serve as a foundational resource for the continued investigation of P-gp inhibitors like this compound, aiding in the rational design and evaluation of novel strategies to overcome multidrug resistance in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 6. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Pharmacokinetic Analysis of Verapamil and its Active Metabolite, Norverapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the calcium channel blocker Verapamil and its principal active metabolite, Norverapamil. The following sections detail their key pharmacokinetic parameters, the experimental methodologies used to obtain this data, and visualizations of their metabolic relationship and analytical workflow.
Introduction
Verapamil is a widely prescribed medication for the management of hypertension, angina, and certain cardiac arrhythmias.[1] Following administration, it undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by the cytochrome P450 3A4 (CYP3A4) enzyme, to form this compound.[2][3] this compound is not an inactive byproduct; it is an active metabolite that contributes significantly to the overall therapeutic and toxic effects of Verapamil.[1] Understanding the distinct and comparative pharmacokinetics of both parent drug and active metabolite is crucial for accurate dose-response modeling, predicting drug-drug interactions, and optimizing therapeutic outcomes.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Verapamil and this compound in healthy adult volunteers following a single oral dose of 80 mg Verapamil hydrochloride. These data highlight the differences in absorption, distribution, and elimination between the parent drug and its active metabolite.
| Pharmacokinetic Parameter | Verapamil | This compound | Reference |
| Cmax (ng/mL) | 107.7 - 122.64 | 80.24 - 89.89 | [4] |
| Tmax (h) | 0.54 | 0.96 | [4] |
| AUC₀₋∞ (ng·h/mL) | 442.2 - 460.6 | - | [4] |
| Half-life (t½) (h) | 6.17 - 10.68 | ~6-9 | [2][5] |
| Protein Binding (%) | ~90 | ~80 | [2] |
Note: The plasma concentrations of Verapamil have been observed to exhibit greater variability compared to this compound.[4]
Experimental Protocols
The determination of Verapamil and this compound concentrations in plasma is essential for pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly employed, sensitive, and robust method.
Protocol: Determination of Verapamil and this compound in Human Plasma by HPLC with Fluorescence Detection
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a cyanopropyl silica-based solid-phase extraction (SPE) cartridge (50 mg) by washing with 1 mL of methanol followed by 1 mL of phosphate buffer (pH 7.4).
-
To 1.0 mL of human plasma, add a known concentration of an appropriate internal standard (e.g., trimipramine).[6]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of phosphate buffer (pH 7.4) to remove interfering substances.
-
Elute Verapamil, this compound, and the internal standard from the cartridge with 0.24 mL of methanol containing 0.2% 2-aminoheptane.
-
Pass 0.41 mL of acetate buffer (pH 3.0) through the cartridge to complete the elution.
-
The resulting eluate is ready for HPLC analysis.[7]
2. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reverse-phase cyanopropylsilane column.[6]
-
Mobile Phase: A mixture of 65% acetonitrile and 35% 0.02M acetate buffer (pH 7.0).[6]
-
Flow Rate: A constant flow rate appropriate for the column dimensions (typically 1.0-1.5 mL/min).
-
Injection Volume: Inject 0.25 mL of the prepared sample extract.[7]
-
Detection:
-
Excitation Wavelength: 203 nm
-
Emission Wavelength: 321 nm
-
-
Quantification: Create a standard curve using known concentrations of Verapamil and this compound in blank plasma. The peak area ratios of the analytes to the internal standard are used to calculate the concentrations in the unknown samples.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of Verapamil and a typical experimental workflow for its pharmacokinetic analysis.
References
- 1. Pharmacokinetics of verapamil and this compound enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and this compound, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of verapamil and this compound from controlled release floating pellets in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Validating Norverapamil as a P-glycoprotein Probe: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate probe to study P-glycoprotein (P-gp) activity is a critical decision. This guide provides a comprehensive comparison of Norverapamil and other commonly used P-gp probes, offering experimental data and detailed protocols to validate their use.
This compound: A Potent P-gp Inhibitor
This compound, the primary N-demethylated metabolite of Verapamil, is a potent inhibitor of the efflux transporter P-glycoprotein.[1] While its parent compound, Verapamil, is a well-known P-gp inhibitor, this compound exhibits even greater inhibitory activity.[1] However, studies have shown that this compound itself is not a substrate for P-gp transport.[2] This characteristic makes it a valuable tool for specifically studying P-gp inhibition without the confounding factor of being transported by P-gp.
Comparison of P-glycoprotein Probes
The selection of a P-gp probe depends on the specific experimental goals. Probes can be broadly categorized as substrates (transported by P-gp) or inhibitors (block P-gp activity). Some compounds may exhibit dual roles. This section compares this compound with established P-gp probes: Digoxin, Fexofenadine, Quinidine, and Rhodamine 123.
Quantitative Comparison of P-gp Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a P-gp inhibitor. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values for this compound and other compounds when used as P-gp inhibitors with various probe substrates.
| Inhibitor | Probe Substrate | Cell Line | IC50 (µM) | Reference |
| This compound | Digoxin | Caco-2 | 0.3 | [1][2] |
| Verapamil | Digoxin | Caco-2 | 1.1 | [1][2] |
| Verapamil | Fexofenadine | Caco-2 | 8.44 | [3] |
| Verapamil | Irinotecan | Caco-2 | - | [4] |
| Quinidine | Digoxin | Caco-2 | ~5.6 | |
| Cyclosporin A | Digoxin | MDCK-MDR1 | 0.931 |
Note: IC50 values can vary depending on the experimental conditions, cell line, and probe substrate used.
Quantitative Comparison of P-gp Substrate Transport
For compounds used as P-gp substrates, their transport characteristics are evaluated by measuring their apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a cell monolayer. The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), indicates the extent of active efflux by P-gp.
| Substrate | Cell Line | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| Digoxin | Caco-2 | - | - | >2 | [5] |
| Fexofenadine | Caco-2 | Low | 28- to 85-fold higher | 28 - 85 | [3] |
| Quinidine | Caco-2 | - | - | >10 | [6] |
| Rhodamine 123 | Various | - | - | High | [7][8] |
Note: Papp and ER values are highly dependent on the specific experimental setup.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for two common assays used to assess P-gp activity.
P-glycoprotein Inhibition Assay using a Fluorescent Substrate (e.g., Rhodamine 123)
This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, leading to its intracellular accumulation.
Materials:
-
P-gp overexpressing cells (e.g., Caco-2, MDCK-MDR1)
-
Parental cell line (low P-gp expression) as a negative control
-
96-well black, clear-bottom plates
-
Rhodamine 123 (or other fluorescent P-gp substrate like Calcein-AM)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates and culture until they form a confluent monolayer.
-
Compound Incubation:
-
Prepare serial dilutions of the test compound and the positive control in serum-free medium.
-
Remove the culture medium from the wells and wash the cells with warm PBS.
-
Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control (medium with the same solvent concentration).
-
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 to a final concentration of 1-5 µM) to all wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold PBS to remove the extracellular fluorescent substrate.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission for Rhodamine 123).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Bidirectional Transport Assay using a Non-Fluorescent Substrate (e.g., Digoxin)
This assay determines if a compound is a P-gp substrate by measuring its transport across a polarized cell monolayer in both directions. It can also be used to assess the inhibitory effect of a compound on the transport of a known P-gp substrate.
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Test substrate (e.g., Digoxin)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Verapamil)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Scintillation counter or LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and allow them to differentiate for 21-25 days to form a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport:
-
Add the transport buffer containing the test substrate (and inhibitor, if applicable) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the transport buffer containing the test substrate (and inhibitor, if applicable) to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 1-2 hours).
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of the test substrate in the samples using a suitable analytical method (e.g., LC-MS/MS for Digoxin).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER significantly greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.
-
For inhibition studies, compare the ER of the substrate in the presence and absence of the inhibitor. A significant reduction in the ER indicates P-gp inhibition.
-
Visualizing P-glycoprotein-Related Pathways and Workflows
To better understand the complex processes involved in P-gp function and its experimental evaluation, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways regulating P-glycoprotein expression.
Caption: Workflow for an in vitro P-glycoprotein inhibition assay.
Caption: Logical relationship of this compound's action on P-gp.
Conclusion
This compound serves as a potent and specific inhibitor of P-glycoprotein, making it a valuable tool for in vitro studies of P-gp-mediated drug transport and drug-drug interactions. Unlike some other probes, its lack of significant transport by P-gp simplifies the interpretation of inhibition data. However, the choice of a P-gp probe should always be guided by the specific research question. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable P-gp probe for their experimental needs, ensuring the generation of robust and reliable data in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport characteristics of fexofenadine in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro and In-Vivo Correlation of Norverapamil's P-glycoprotein Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitory activity of Norverapamil, the primary active metabolite of Verapamil, with its parent compound and other prominent P-gp inhibitors. The following sections detail the in-vitro and in-vivo experimental data, methodologies, and the underlying mechanisms to offer a comprehensive resource for evaluating this compound as a potential agent for overcoming multidrug resistance (MDR) and modulating drug pharmacokinetics.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is a transmembrane efflux pump that utilizes ATP hydrolysis to expel a wide range of xenobiotics from cells, thereby contributing to multidrug resistance in cancer and influencing the absorption and distribution of various drugs. This compound, like its parent compound Verapamil, inhibits P-gp function. Studies suggest that this compound acts as a non-competitive inhibitor, binding to a site on P-gp distinct from the substrate-binding site. This binding event is thought to impede the conformational changes necessary for substrate efflux without directly competing with the substrate for binding.
Below is a diagram illustrating the mechanism of P-gp mediated drug efflux and its inhibition by agents like this compound.
Caption: Mechanism of P-gp inhibition by this compound.
In-Vitro P-glycoprotein Inhibition
The inhibitory potency of this compound and comparator compounds against P-gp has been quantified in various in-vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.
Comparative In-Vitro IC50 Data
| Inhibitor | P-gp Substrate | Cell System | IC50 (µM) | Reference |
| This compound | Digoxin | P-gp-expressing cell monolayers | 0.3 | [1] |
| Verapamil | Digoxin | P-gp-expressing cell monolayers | 1.1 | [1] |
| Tariquidar | Paclitaxel | CHrB30 (P-gp overexpressing) | 0.025 | N/A |
| Zosuquidar | - | P-gp overexpressing cells | 0.059 (Ki) | [2][3] |
| Elacridar | [3H]azidopine | P-gp labeling | 0.16 | [4] |
Note: The IC50 values can vary depending on the specific cell line, P-gp substrate used, and the assay methodology.
Experimental Protocols: In-Vitro Assays
This fluorescence-based assay is a common high-throughput method to assess P-gp activity. Calcein-AM, a non-fluorescent, cell-permeable dye, is a substrate for P-gp. Once inside the cell, it is converted by intracellular esterases to the fluorescent molecule calcein, which is not a P-gp substrate. P-gp inhibitors block the efflux of Calcein-AM, leading to an increase in intracellular fluorescence.
Workflow for Calcein-AM Assay
Caption: General workflow for the Calcein-AM P-gp inhibition assay.
Detailed Methodology:
-
Cell Preparation: Seed P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) in a 96-well black, clear-bottom plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or a positive control inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C.
-
Substrate Addition: Add the P-gp substrate, Calcein-AM, to each well and incubate for an additional 30-60 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is compared to the control (vehicle-treated) cells to determine the percentage of inhibition. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
This assay is considered a gold standard for assessing P-gp interactions. It measures the transport of a known P-gp substrate across a polarized cell monolayer (e.g., Caco-2 or MDCK-MDR1 cells grown on Transwell inserts) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. P-gp inhibitors reduce the B-A efflux, resulting in a decreased efflux ratio (ER).
Detailed Methodology:
-
Cell Culture: Culture P-gp expressing cells on semi-permeable membrane supports until a confluent monolayer is formed.
-
Transport Experiment:
-
For B-A transport, add the P-gp substrate (e.g., Digoxin) with or without the inhibitor to the basolateral chamber and measure its appearance in the apical chamber over time.
-
For A-B transport, add the substrate with or without the inhibitor to the apical chamber and measure its appearance in the basolateral chamber.
-
-
Sample Analysis: Quantify the concentration of the substrate in the receiver chambers using an appropriate analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability (Papp) in both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A significant reduction in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.
In-Vivo P-glycoprotein Inhibition
In-vivo studies are crucial for understanding how the in-vitro P-gp inhibitory activity of a compound translates to a physiological setting. These studies often involve evaluating the effect of the inhibitor on the pharmacokinetics of a known P-gp substrate in animal models.
Comparative In-Vivo Data: Effect on P-gp Substrate Pharmacokinetics in Rats
| Inhibitor | P-gp Substrate | Dose of Inhibitor | Change in Substrate AUC | Change in Substrate Cmax | Reference |
| Verapamil | Irinotecan | 25 mg/kg, p.o. | ~4.4-fold increase | ~3.7-fold increase | [5] |
| Verapamil | Paclitaxel | 5 mg/kg, p.o. | Significantly higher | Significantly higher | [6] |
| Tariquidar | (R)-[11C]verapamil | 15 mg/kg, i.v. | 12-fold increase in brain distribution | ~8-fold increase in brain influx rate | [7] |
| Elacridar | Quinidine | 5 mg/kg, i.v. | 70-fold increase in brain-to-plasma ratio | N/A | [8] |
| This compound | Doxorubicin | N/A | Potentiated cytotoxicity (in-vitro) | N/A | [4] |
Note: Direct in-vivo studies comparing the P-gp inhibitory effect of this compound on the pharmacokinetics of a co-administered substrate are limited in the reviewed literature. The data for this compound reflects its ability to enhance the cytotoxicity of a P-gp substrate in-vitro, which is an indicator of its potential for in-vivo efficacy.
Experimental Protocols: In-Vivo Assays
This type of study assesses the impact of a P-gp inhibitor on the systemic exposure of a co-administered P-gp substrate.
Workflow for In-Vivo P-gp Inhibition Study
Caption: General workflow for an in-vivo drug-drug interaction study.
Detailed Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Dosing:
-
Test Group: Administer the P-gp inhibitor (e.g., this compound) orally or intravenously at a predetermined dose.
-
Control Group: Administer the vehicle used for the inhibitor.
-
-
Substrate Administration: After a specified pre-treatment time, administer a known P-gp substrate (e.g., paclitaxel, digoxin) orally to both groups.
-
Blood Sampling: Collect blood samples from the tail vein or via cannulation at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) post-substrate administration.
-
Plasma Analysis: Separate plasma from the blood samples and analyze the concentration of the P-gp substrate using a validated bioanalytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). A significant increase in the AUC and/or Cmax of the substrate in the test group compared to the control group indicates P-gp inhibition.
In-Vitro and In-Vivo Correlation
Establishing a strong in-vitro to in-vivo correlation (IVIVC) is a critical aspect of drug development. For P-gp inhibitors, this involves demonstrating that the in-vitro inhibitory potency translates to a meaningful in-vivo effect, such as increased oral bioavailability of a co-administered drug or reversal of multidrug resistance.
While direct comparative in-vivo studies for this compound are not as extensively published as for third-generation inhibitors, the available data suggests a promising correlation. The potent in-vitro IC50 value of 0.3 µM for this compound is comparable to that of Verapamil, which has demonstrated significant in-vivo P-gp inhibition. Furthermore, the ability of this compound to potentiate the cytotoxicity of doxorubicin in resistant cells in-vitro is a strong indicator of its potential to reverse multidrug resistance in-vivo.
Further in-vivo studies focusing on this compound's ability to modulate the pharmacokinetics of P-gp substrates and its efficacy in animal models of multidrug-resistant tumors are warranted to fully establish its in-vitro/in-vivo correlation and its potential as a therapeutic agent.
Conclusion
This compound demonstrates potent in-vitro P-glycoprotein inhibitory activity, comparable to its parent compound Verapamil. While comprehensive in-vivo data directly correlating with its in-vitro potency is still emerging, the existing evidence suggests that this compound is a promising candidate for further investigation as a modulator of P-gp. Its potential to reverse multidrug resistance and influence the pharmacokinetics of P-gp substrates makes it a compound of significant interest for researchers and drug development professionals. This guide provides a foundational comparison to aid in the design of future studies aimed at fully elucidating the in-vitro and in-vivo correlation of this compound's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of R-verapamil on the pharmacokinetics of paclitaxel in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translatability of in vitro Inhibition Potency to in vivo P-Glycoprotein Mediated Drug Interaction Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
A Comparative Analysis of Immediate-Release and Sustained-Release Norverapamil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immediate-release (IR) and sustained-release (SR) formulations of Norverapamil, the primary active metabolite of Verapamil. This analysis is supported by experimental data and detailed methodologies to assist researchers and drug development professionals in understanding the performance differences between these formulations.
Executive Summary
This compound, a calcium channel blocker, exhibits distinct pharmacokinetic profiles depending on its formulation. Immediate-release formulations lead to rapid absorption and higher peak plasma concentrations, while sustained-release formulations are designed for a slower, more prolonged drug release, resulting in a flatter plasma concentration curve. This fundamental difference in drug delivery significantly impacts the therapeutic application and side-effect profile of this compound. Sustained-release formulations offer the clinical advantage of less frequent dosing and more stable plasma concentrations, which can lead to improved patient compliance and a reduction in adverse events associated with high peak concentrations.[1]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound administered in immediate-release and sustained-release formulations. The data presented is a synthesis of findings from various clinical studies and aims to provide a comparative overview. It is important to note that direct head-to-head comparative studies for this compound from a single, standardized SR formulation are limited; therefore, the values for the sustained-release formulation are representative of various controlled-release technologies.
| Pharmacokinetic Parameter | Immediate-Release (IR) Formulation | Sustained-Release (SR) Formulation |
| Time to Peak Concentration (Tmax) | ~ 1-2 hours | ~ 7-9 hours |
| Peak Plasma Concentration (Cmax) | Higher | Lower |
| Area Under the Curve (AUC) | Generally comparable to SR over a 24-hour period[1] | Generally comparable to IR over a 24-hour period[1] |
| Dosing Frequency | Multiple times daily (e.g., every 8 hours)[1] | Once or twice daily[1] |
| Plasma Concentration Fluctuation | High | Low[1] |
Experimental Protocols
In Vivo Bioavailability Study
A randomized, two-period, crossover study design is typically employed to compare the bioavailability of immediate-release and sustained-release this compound formulations.
Study Population: Healthy adult volunteers.
Procedure:
-
Subjects are randomly assigned to receive either the immediate-release or sustained-release formulation in the first period.
-
Following a washout period of at least seven days, subjects receive the alternate formulation in the second period.
-
Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.
-
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
In Vitro Dissolution Testing
Dissolution testing is performed to assess the in vitro release characteristics of the formulations, as per the United States Pharmacopeia (USP) guidelines for extended-release dosage forms.
Apparatus: USP Apparatus 2 (Paddle Apparatus).[2]
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).[2]
Apparatus Speed: 50 RPM.[2]
Temperature: 37 ± 0.5°C.[2]
Sampling Times: Samples are withdrawn at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) and analyzed for drug content by HPLC.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Column: C18 reverse-phase column.
Mobile Phase: A mixture of acetonitrile and a phosphate buffer.
Detection: UV detection at an appropriate wavelength (e.g., 278 nm).
Sample Preparation: Plasma samples are prepared using liquid-liquid extraction or solid-phase extraction to isolate this compound and remove interfering substances.
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Mandatory Visualizations
Experimental Workflow for Comparative Bioavailability Study
References
Safety Operating Guide
Navigating the Disposal of Norverapamil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural guidance for the safe and compliant disposal of Norverapamil, a primary active metabolite of Verapamil. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
This compound is classified as a toxic substance if swallowed and is toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn at all times.[2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder form where dust formation is possible, a NIOSH-approved respirator is recommended.[1]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
This compound Disposal: A Step-by-Step Procedural Plan
The disposal of this compound must comply with all applicable federal, state, and local regulations for pharmaceutical and chemical waste.[1] The following steps provide a general framework for its proper disposal in a laboratory setting.
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous pharmaceutical waste. While not explicitly listed as a RCRA hazardous waste in all jurisdictions, its toxicity warrants this precaution.[4][5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements.
-
-
Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate solid waste (e.g., contaminated labware, PPE) from liquid waste (e.g., solutions containing this compound).
-
-
Containment:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container. Typically, black containers are used for RCRA hazardous pharmaceutical waste.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not pour this compound solutions down the drain.[2][6] The container should be stored in a secondary containment tray to prevent spills.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container for hazardous pharmaceutical waste.[7]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound").
-
Include the accumulation start date and any other information required by your institution or local regulations.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.[2]
-
The storage area should be well-ventilated and have measures in place for spill control.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
-
Incineration at a permitted hazardous waste facility is the preferred method of disposal for pharmaceutical waste to ensure complete destruction.[6]
-
Accidental Release Measures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate cleaning agent.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits or other numerical disposal parameters for this compound. Disposal procedures are guided by regulatory classifications rather than specific quantitative thresholds for this compound.
| Data Point | Value | Source |
| UN Number | UN2811 | [1] |
| Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the compliant disposal of this compound waste.
References
- 1. esschemco.com [esschemco.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 8. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Norverapamil
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Norverapamil. Given its classification as a potent pharmaceutical compound, adherence to strict safety measures is paramount to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. | Provides a robust barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation. |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound in a laboratory setting. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
